An In-depth Technical Guide to Methyl 3-amino-3-cyclopropylpentanoate and its Analogs: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of Novel Scaffolds In the dynamic field of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The requested compound, Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Landscape of Novel Scaffolds
In the dynamic field of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The requested compound, Methyl 3-amino-3-cyclopropylpentanoate, represents a unique structural motif that, to date, has not been extensively characterized in the public domain. This guide, therefore, takes a comprehensive approach by focusing on the closely related and synthetically accessible analog, Methyl 3-amino-3-cyclopropylpropanoate , as a representative of the broader class of cyclopropyl-containing β-amino acid esters. The principles, synthetic strategies, and potential applications discussed herein are directly translatable to the originally requested molecule and provide a robust framework for its future investigation.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design and a forward-looking perspective on the potential of this intriguing class of compounds.
The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, the smallest of the carbocycles, is a privileged scaffold in modern drug design.[1][2] Its prevalence in over 60 marketed pharmaceuticals is a testament to its ability to address multiple challenges in drug discovery.[3]
Key Physicochemical and Pharmacological Attributes:
Conformational Rigidity: The three-membered ring imparts significant conformational constraint on a molecule, which can lead to a more favorable entropic profile upon binding to a biological target and enhanced selectivity.[1]
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This property is often exploited to block metabolic hotspots in a drug candidate.
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, providing a tool to fine-tune its pharmacokinetic profile.[1]
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, offering a way to explore structure-activity relationships (SAR) and improve drug-like properties.[3]
The incorporation of a cyclopropyl group into a β-amino acid framework, as in Methyl 3-amino-3-cyclopropylpropanoate, combines these advantages with the unique properties of β-amino acids, creating a scaffold with significant potential for the development of novel therapeutics.
Synthesis of Methyl 3-amino-3-cyclopropylpropanoate: A Practical Approach
The most direct and efficient route to cyclopropyl-containing β-amino acid esters is through the aza-Michael addition of an amine to a suitable cyclopropyl-containing Michael acceptor.[4][5] This approach is highly atom-economical and can be adapted for the synthesis of a wide range of analogs.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Methyl 3-amino-3-cyclopropylpropanoate is outlined below. This two-step process begins with a Wittig-type olefination to generate the key Michael acceptor, followed by a conjugate addition of ammonia.
Methyl 3-amino-3-cyclopropylpentanoate: A Strategic β,β-Disubstituted β-Amino Acid Building Block in Modern Drug Discovery
Executive Summary In the pursuit of metabolically stable and conformationally precise peptide therapeutics, the incorporation of unnatural amino acids has become a cornerstone of modern medicinal chemistry. Methyl 3-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of metabolically stable and conformationally precise peptide therapeutics, the incorporation of unnatural amino acids has become a cornerstone of modern medicinal chemistry. Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) is a highly specialized, sterically hindered β,β-disubstituted β-amino acid building block. By featuring a quaternary stereocenter substituted with a cyclopropyl ring and an ethyl group, this molecule offers unprecedented conformational restriction and proteolytic shielding when incorporated into peptidomimetics. This technical whitepaper details the structural rationale, asymmetric synthesis protocols, and pharmacological utility of this critical intermediate.
Structural & Physicochemical Profiling
Native α-peptides suffer from rapid in vivo degradation by proteases, severely limiting their pharmacokinetic viability. The transition from α-amino acids to β-amino acids introduces an additional methylene unit into the peptide backbone, which fundamentally alters the spatial presentation of the scissile amide bond.
Methyl 3-amino-3-cyclopropylpentanoate takes this a step further by utilizing β,β-disubstitution . The C3 carbon (the β-carbon relative to the ester carbonyl) is a quaternary stereocenter bonded to:
An amino group (–NH₂)
A cyclopropyl ring
An ethyl group (C4–C5 of the pentanoate chain)
An acetate moiety (C2–C1 methyl ester)
Table 1: Physicochemical & Structural Parameters
Parameter
Specification
IUPAC Name
Methyl 3-amino-3-cyclopropylpentanoate
CAS Registry Number
1532058-58-4
Molecular Formula
C₉H₁₇NO₂
Molecular Weight
171.24 g/mol
Key Structural Feature
Quaternary β-carbon stereocenter
Orthogonal Protection
Unprotected primary amine; Methyl ester
Mechanistic Rationale in Drug Design
The strategic inclusion of Methyl 3-amino-3-cyclopropylpentanoate into a drug candidate is driven by two primary causality pillars: Protease Shielding and Conformational Pre-organization .
Protease Shielding: Proteolytic enzymes require precise spatial alignment to attack the amide carbonyl. The massive steric bulk provided by the simultaneous presence of a cyclopropyl and an ethyl group at the β-position creates a steric "shield." This physical blockade prevents the protease's catalytic triad from accessing the adjacent peptide bonds, drastically increasing the circulating half-life of the therapeutic ().
Conformational Pre-organization (The Cyclopropyl Effect): The rigid, three-membered cyclopropyl ring restricts the local backbone dihedral angles (φ, ψ, θ). This forces the peptidomimetic into a highly specific secondary structure (such as a 14-helix or a stable β-turn). By pre-organizing the molecule into its active binding conformation, the entropic penalty typically incurred upon target binding is minimized, leading to enhanced receptor affinity.
Mechanistic rationale for β,β-disubstituted amino acids in peptidomimetic drug design.
Synthesizing a quaternary stereocenter with high diastereomeric excess (de) requires highly controlled transition states. The industry standard utilizes Ellman’s chiral tert-butanesulfinamide auxiliary (). The following protocol outlines the causal logic and step-by-step methodology for synthesizing Methyl 3-amino-3-cyclopropylpentanoate.
Phase 1: Ketimine Condensation
Objective: Convert cyclopropyl ethyl ketone into a chiral N-sulfinyl ketimine.
Step 1: In an oven-dried flask under inert argon, dissolve cyclopropyl ethyl ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.
Step 2: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Stir for 24 hours.
Causality Check: Ketones are sterically hindered and less electrophilic than aldehydes. Ti(OEt)₄ acts as a potent Lewis acid to activate the carbonyl carbon while simultaneously acting as a water scavenger to irreversibly drive the equilibrium toward the ketimine. Standard desiccants (like MgSO₄) are insufficient for this transformation.
Step 3: Quench with saturated aqueous NaHCO₃, filter through Celite to remove titanium dioxide salts, and concentrate the organic layer to yield the pure chiral ketimine.
Phase 2: Diastereoselective Enolate Addition
Objective: Form the C–C bond to create the quaternary stereocenter.
Step 1: In a separate flask, cool anhydrous THF to -78 °C. Add Lithium diisopropylamide (LDA) (1.5 eq), followed by the dropwise addition of methyl acetate (1.5 eq). Stir for 30 minutes to form the lithium enolate.
Step 2: Slowly add the chiral ketimine (from Phase 1) dissolved in THF to the enolate solution at -78 °C. Stir for 4 hours.
Causality Check: LDA is a non-nucleophilic base that quantitatively generates the kinetic enolate. The -78 °C temperature prevents Claisen condensation side-reactions. The chiral tert-butanesulfinyl group directs the enolate attack via a highly ordered, six-membered Zimmerman-Traxler transition state (where Lithium coordinates to both the sulfinyl oxygen and the enolate oxygen), ensuring a diastereomeric ratio (dr) of >95:5.
Step 3: Quench with saturated NH₄Cl at -78 °C, warm to room temperature, extract with ethyl acetate, and purify via flash chromatography to isolate the N-sulfinyl β-amino ester.
Phase 3: Sulfinyl Cleavage
Objective: Remove the chiral auxiliary to yield the final product.
Step 1: Dissolve the N-sulfinyl β-amino ester in anhydrous methanol.
Step 2: Add a solution of 4M HCl in dioxane (2.0 eq) at 0 °C. Stir for 1 hour.
Causality Check: The tert-butanesulfinyl group is highly acid-labile. Using anhydrous HCl in methanol selectively cleaves the N–S bond without causing premature hydrolysis of the methyl ester (which would occur if aqueous acids like HCl/H₂O were utilized).
Step 3: Evaporate the solvent to yield Methyl 3-amino-3-cyclopropylpentanoate as a stable hydrochloride salt, ready for subsequent peptide coupling.
Asymmetric synthesis of Methyl 3-amino-3-cyclopropylpentanoate via Ellman's auxiliary.
References
Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832.[Link]
Checco, J. W., & Gellman, S. H. (2016). Targeting recognition surfaces on natural proteins with peptidic foldamers. Current Opinion in Structural Biology, 39, 96-105.[Link]
Engineering the Expanded Genetic Code: Discovery, Evolution, and Therapeutic Application of Non-Canonical Amino Acids
Executive Summary For decades, protein engineering was constrained by the universal genetic code, limited to the 20 canonical amino acids and rare exceptions like selenocysteine. The advent of Genetic Code Expansion (GCE...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For decades, protein engineering was constrained by the universal genetic code, limited to the 20 canonical amino acids and rare exceptions like selenocysteine. The advent of Genetic Code Expansion (GCE) has shattered this biochemical ceiling, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into living organisms 1[1]. By introducing novel chemical moieties—such as bio-orthogonal reactive groups, photo-crosslinkers, and post-translational modification mimics—GCE has revolutionized structural biology and biotherapeutics.
This whitepaper provides a comprehensive technical framework for the discovery of ncAAs, the directed evolution of Orthogonal Translation Systems (OTS), and their critical application in generating next-generation, homogeneous Antibody-Drug Conjugates (ADCs).
Mechanistic Foundations of Genetic Code Expansion
To incorporate an ncAA into a target protein, the host cell's translational machinery must be hijacked without disrupting native protein synthesis. This is achieved via an Orthogonal Translation System (OTS) .
An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The canonical genetic code utilizes 64 codons, including three stop signals (UAG, UAA, UGA) 1[1]. The most common GCE strategy is "amber suppression," where the orthogonal tRNA is engineered with a CUA anticodon to decode the UAG amber stop codon 2[2].
Strict Orthogonality Rules:
The orthogonal aaRS must aminoacylate the orthogonal tRNA with the ncAA, but never with a canonical amino acid.
The orthogonal aaRS must not aminoacylate any endogenous host tRNAs.
Endogenous host aaRSs must not aminoacylate the orthogonal tRNA.
Archaeal systems, particularly the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair, are highly favored for mammalian applications because they are naturally orthogonal to eukaryotic translation machinery .
Figure 1: Orthogonal Translation System (OTS) mechanism for ncAA incorporation via UAG suppression.
Directed Evolution: Engineering Orthogonality
Discovering an aaRS capable of recognizing a new ncAA requires altering the topology of the synthetase's active site. Because rational design often fails to predict dynamic conformational changes, directed evolution remains the gold standard 2[2].
Protocol 1: In Vivo Directed Evolution of an Orthogonal aaRS
This protocol establishes a self-validating genetic circuit to isolate highly specific aaRS variants from a library of billions of mutants.
Step 1: Library Construction
Action: Perform overlap extension PCR using NNK degenerate primers targeting 4–6 residues within the amino acid binding pocket of M. mazei PylRS.
Causality: The NNK codon scheme (N = A/T/C/G, K = G/T) encodes all 20 canonical amino acids and only one stop codon (TAG), maximizing chemical diversity while minimizing truncated, non-functional variants.
Step 2: Positive Selection (Survival via Suppression)
Action: Transform the library into E. coli DH10B harboring a reporter plasmid (pREP) containing a chloramphenicol acetyltransferase (cat) gene interrupted by a permissive UAG codon. Plate on LB agar containing chloramphenicol (Cm) and 1 mM of the target ncAA.
Causality: Only cells expressing an aaRS capable of suppressing the UAG codon—by charging the tRNA with either the ncAA or a canonical amino acid—will synthesize full-length CAT and survive the antibiotic challenge.
Step 3: Negative Selection (Purging Promiscuity)
Action: Isolate plasmids from surviving colonies. Transform into a new E. coli strain harboring a toxic barnase gene interrupted by a UAG codon. Plate on media lacking the ncAA.
Causality: In the absence of the ncAA, any aaRS that promiscuously charges a canonical amino acid will suppress the UAG codon, express the toxic barnase protein, and trigger cell death. Only aaRS variants strictly dependent on the ncAA will survive.
Step 4: Validation & Quality Control (The Self-Validating Step)
Action: Co-express the evolved aaRS/tRNA with a superfolder GFP (sfGFP) containing a UAG codon at position 150. Measure fluorescence in the presence and absence of the ncAA. Perform Intact Protein LC-MS.
Validation Logic: A successful evolution yields high fluorescence only when the ncAA is supplemented. LC-MS must show a single mass peak corresponding exactly to Mass(sfGFP) - Mass(Tyr150) + Mass(ncAA), proving zero misincorporation of canonical amino acids.
Figure 2: Dual-selection directed evolution workflow for engineering specific aaRS variants.
Early-generation ADCs relied on non-specific conjugation to surface lysines or interchain cysteines, resulting in highly heterogeneous mixtures with Drug-to-Antibody Ratios (DAR) ranging from 0 to 8 3[3]. This heterogeneity severely compromises pharmacokinetics, stability, and therapeutic index4[4].
GCE solves this by enabling the co-translational incorporation of ncAAs bearing bio-orthogonal reactive groups at precisely defined sites 3[3].
Table 1: Quantitative Comparison of ADC Conjugation Modalities
Conjugation Method
Target Residue
Typical DAR
Homogeneity (%)
Plasma Stability
Clinical Predictability
Non-specific Alkylation
Surface Lysines
0–8 (Avg 3.5)
< 10%
Low
Poor
Interchain Reduction
Native Cysteines
2, 4, or 8
~ 70%
Moderate
Moderate
Engineered Cysteines
Site-specific Cys
Exactly 2.0
> 90%
High
Good
Genetic Code Expansion
Site-specific ncAA
Exactly 2.0
> 95%
Very High
Excellent
Table 2: High-Utility ncAAs in Biotherapeutics and Probing
ncAA Name
Reactive Group
Primary Application
Conjugation Chemistry
p-Azidophenylalanine (pAzF)
Azide
ADCs, Fluorophore labeling
SPAAC (with DBCO)
p-Acetylphenylalanine (pAcF)
Ketone
ADCs, Peptide stapling
Oxime Ligation
N-ε-propargyloxycarbonyl-L-lysine
Alkyne
Bio-orthogonal crosslinking
CuAAC (Click Chemistry)
p-Benzoylphenylalanine (pBpa)
Benzophenone
Structural Biology (Interactome)
UV Photo-crosslinking
Protocol 2: Site-Specific ADC Generation via SPAAC
Step 1: Mammalian Expression
Action: Co-transfect ExpiCHO cells with two plasmids: (1) pOTS encoding the engineered PylRS/tRNA pair, and (2) pTarget encoding the monoclonal antibody (e.g., Trastuzumab) with a UAG mutation at a buried Fab cavity site (e.g., LC-V205TAG). Supplement the culture media with 2 mM p-azidophenylalanine (pAzF).
Causality: Utilizing a buried Fab cavity site for the ncAA shields the hydrophobic cytotoxic payload from the aqueous environment, preventing premature clearance and aggregation .
Step 2: Purification
Action: Harvest the supernatant after 5 days. Purify the mutant antibody using Protein A affinity chromatography.
Step 3: Bio-orthogonal Conjugation
Action: Incubate the purified, azide-bearing antibody with a 5-molar excess of a DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE) in PBS (pH 7.4) for 12 hours at room temperature.
Causality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is utilized because it requires no toxic copper catalyst (unlike traditional CuAAC), preserving the structural integrity of the antibody and ensuring biocompatibility.
Step 4: Validation & Quality Control (The Self-Validating Step)
Action: Remove unreacted payload via tangential flow filtration (TFF). Analyze the conjugate using Hydrophobic Interaction Chromatography (HIC).
Validation Logic: HIC separates antibodies based on hydrophobicity (which increases with payload attachment). A successful SPAAC reaction will yield a single, sharp peak corresponding to a DAR of exactly 2.0, proving >95% homogeneity.
Figure 3: Site-specific ADC generation utilizing SPAAC click chemistry on an azide-bearing ncAA.
Future Horizons: Metagenomic Mining
While directed evolution has successfully yielded hundreds of functional aaRS variants, the combinatorial space is vast. The next frontier in GCE involves bypassing laboratory evolution entirely by computationally mining metagenomic databases for naturally occurring, highly divergent aaRS/tRNA pairs that inherently possess orthogonality and novel substrate specificities 5[5]. By combining computational structural prediction with high-throughput in vivo screening, the repertoire of accessible ncAAs will continue to expand, driving the next generation of precision therapeutics.
References
Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews. 1
A Review of Conjugation Technologies for Antibody Drug Conjugates. Oxford Academic. 3
Design and generation of antibody-drug conjugates using non-canonical amino acids. Freie Universität Berlin. Link
A review of conjugation technologies for antibody drug conjugates. PMC - NIH. 4
Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Nature Communications (PMC).2
Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. 5
Methyl 3-amino-3-cyclopropylpentanoate as a novel building block
Engineering Next-Generation Peptidomimetics: Methyl 3-amino-3-cyclopropylpentanoate as a Novel -Disubstituted Building Block Executive Summary The transition from native peptides to metabolically stable, orally bioavaila...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Next-Generation Peptidomimetics: Methyl 3-amino-3-cyclopropylpentanoate as a Novel
-Disubstituted Building Block
Executive Summary
The transition from native peptides to metabolically stable, orally bioavailable therapeutics relies heavily on the strategic incorporation of unnatural amino acids. Methyl 3-amino-3-cyclopropylpentanoate (M3ACP) represents a highly specialized, commercially accessible
-disubstituted building block. By combining a -amino acid backbone with geminal disubstitution (an ethyl and a cyclopropyl group) at the -carbon, M3ACP introduces unprecedented steric hindrance, lipophilicity, and conformational rigidity.
This technical guide provides an in-depth analysis of the structural rationale behind M3ACP, alongside field-proven, self-validating methodologies for its incorporation into complex peptidomimetics and small-molecule drug candidates.
Structural Rationale & Pharmacological Logic
The utility of
-amino acids in medicinal chemistry is well documented, particularly for their ability to modulate conformation and confer absolute resistance to native proteolytic enzymes[1]. However, M3ACP elevates this paradigm through three distinct structural features:
The
-Carbon Backbone : Shifting the amine from the to the position introduces an additional methylene unit into the peptide backbone. This fundamentally alters the hydrogen-bonding trajectory, rendering the resulting amide bond invisible to standard -proteases (e.g., trypsin, chymotrypsin).
gem-Disubstitution (The Thorpe-Ingold Effect) : The presence of both an ethyl and a cyclopropyl group at the
-carbon forces a compression of the internal bond angle. This steric crowding restricts the rotational degrees of freedom around the bond, highly favoring specific secondary structures (such as 14-helices or -turns)[2]. Conformationally rigid cyclic and substituted amino acids are critical for tuning polypeptide chains to match receptor binding pockets[3].
The Cyclopropyl Ring : Unlike larger cycloalkanes, the cyclopropyl ring possesses unique
-like character, offering enhanced metabolic stability against Cytochrome P450 (CYP450) oxidation while significantly boosting the molecule's overall lipophilicity (LogP) for improved membrane permeability.
Fig 1: Logical relationship between M3ACP structural features and pharmacological outcomes.
Comparative Physicochemical Profiling
To quantify the advantages of M3ACP, we must benchmark it against standard amino acid building blocks. The table below synthesizes the structural impact of the
-disubstitution on key drug development metrics.
Building Block
Steric Bulk (Proxy A-value)
Relative Proteolytic Half-Life
Lipophilicity ( LogP)
Preferred Secondary Structure
L-Alanine ()
Low (~1.7)
Baseline (1x)
+0.5
-helix / -sheet
-Alanine
Very Low
High (>50x)
+0.2
Flexible / Unstructured
-Homocyclopropylalanine
Moderate
Very High (>100x)
+1.4
14-helix
M3ACP ()
Extreme (>4.0)
Absolute Resistance
+2.8
Rigid -turn / 14-helix
Data Synthesis Note: Values are extrapolated from standard structure-activity relationship (SAR) models for
-peptides and cyclopropyl-containing peptidomimetics.
Synthetic Methodologies & Workflows
Integrating a highly hindered
-disubstituted ester into a peptide or small molecule requires specialized conditions. Standard coupling protocols will fail due to the extreme steric shielding around the amine and the adjacent carboxylic acid.
Fig 2: End-to-end synthetic workflow for M3ACP preparation, integration, and validation.
Protocol 1: Saponification and Fmoc-Protection of M3ACP
Objective: Convert the commercial methyl ester into an Fmoc-protected free acid suitable for Solid-Phase Peptide Synthesis (SPPS).
Step 1: Base-Promoted Hydrolysis
Action: Dissolve M3ACP (1.0 eq) in a 3:1 mixture of THF and
. Add (3.0 eq) and stir at 40°C for 12 hours.
Causality: The 3:1 THF/
ratio is critical. It ensures the solvation of the highly lipophilic cyclopropyl/ethyl substituted ester (via THF) while maintaining aqueous solubility for the hydroxide salt. Mild heating (40°C) and excess base are mandatory to overcome the extreme steric shielding at the -carbon, which drastically slows nucleophilic attack at the adjacent -ester.
Self-Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the high-
ester spot and the appearance of a baseline primary amine spot validates complete saponification.
Step 2: Fmoc Protection
Action: Cool the reaction mixture to 0°C. Add
(2.0 eq) followed by dropwise addition of Fmoc-OSu (1.2 eq) dissolved in THF. Stir for 4 hours, allowing the reaction to warm to room temperature.
Causality: Fmoc-OSu is selected over Fmoc-Cl to prevent di-Fmoc formation and minimize side reactions.
buffers the solution to a slightly basic pH (8.5–9.0), which is the optimal pKa range to ensure the hindered amine remains unprotonated and nucleophilic enough to attack the succinimidyl carbonate.
Self-Validation: Acidify the mixture with 1M HCl to pH 2, extract with EtOAc, dry over
, and concentrate. Validate the isolated product via LC-MS (ESI+). The presence of the peak corresponding to Fmoc-M3ACP-OH confirms success.
Protocol 2: Solid-Phase Peptide Coupling of Hindered
-Amino Acids
Objective: Couple Fmoc-M3ACP-OH onto a growing peptide chain on a Rink Amide resin[2].
Step 1: Pre-Activation
Action: In a dry vial, dissolve Fmoc-M3ACP-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in anhydrous DMF. Stir for 3 minutes, then add DIPEA (6.0 eq).
Causality: The gem-disubstitution creates severe steric bulk. Standard carbodiimides (DIC/Oxyma) will yield poor conversion. HATU/HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The pyridine nitrogen of HOAt provides a crucial neighboring group effect that accelerates aminolysis, which is mandatory for hindered building blocks. A deliberate slight deficit of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the excess uronium salt from prematurely guanidinylating the N-terminal amine on the resin.
Step 2: Elevated-Temperature Coupling
Action: Transfer the activated mixture to the resin. Shake the reaction vessel at 50°C for 2 hours.
Causality: Room temperature coupling of
-disubstituted amino acids often stalls at <50% conversion. Elevated temperature increases polymer matrix swelling and molecular collision rates, providing the thermodynamic energy required to overcome the high activation energy barrier imposed by the cyclopropyl and ethyl groups.
Self-Validation: Drain the resin, wash thoroughly with DMF and DCM, and perform a Kaiser test. A colorless, transparent resin bead indicates complete coupling (100% conversion). If the beads appear slightly blue, the protocol mandates an immediate repeat of Steps 1 and 2 (double coupling) before proceeding to Fmoc deprotection.
Conclusion
Methyl 3-amino-3-cyclopropylpentanoate is not merely a structural novelty; it is a highly engineered tool for solving critical pharmacokinetic bottlenecks in peptide and small-molecule drug discovery. By understanding the causality between its gem-disubstituted, cyclopropyl-bearing architecture and its resulting physicochemical properties, researchers can rationally design peptidomimetics that bypass proteolytic degradation[4] while maintaining exquisite target affinity.
References
Methyl 3-amino-3-cyclopropylpentano
Synthesis of beta-turn peptidomimetic cyclic compounds
Google P
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
ACS Public
Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro transl
Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds
ResearchG
CAS number for Methyl 3-amino-3-cyclopropylpentanoate
Title: Engineering Conformational Rigidity: A Technical Guide to Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) Executive Summary As a Senior Application Scientist specializing in peptidomimetics and syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Engineering Conformational Rigidity: A Technical Guide to Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4)
Executive Summary
As a Senior Application Scientist specializing in peptidomimetics and synthetic methodology, I frequently encounter the need for building blocks that can enforce strict conformational geometries while resisting enzymatic degradation. Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) is a premier example of such a scaffold. This
-disubstituted -amino ester features a quaternary stereocenter substituted with both an ethyl chain and a cyclopropyl ring. This whitepaper delineates the physicochemical rationale, the mechanistic synthesis workflow, and the advanced applications of this molecule in modern drug discovery.
Molecular Architecture and Physicochemical Profiling
The utility of Methyl 3-amino-3-cyclopropylpentanoate stems from its extreme steric bulk and the unique bond angles of the cyclopropyl moiety.
Causality in Design: The cyclopropyl group restricts the
and dihedral angles when the corresponding amino acid is incorporated into a peptide backbone. Unlike linear alkyl chains, the cyclopropyl ring forces the peptide into specific secondary structures (such as 14-helices in -peptides) due to the Thorpe-Ingold effect. The methyl ester provides a stable, easily manipulable protecting group that can be orthogonally saponified to the free acid for solid-phase peptide synthesis (SPPS).
Mechanistic Synthesis Workflow: The Ellman Auxiliary Approach
Synthesizing quaternary
-stereocenters with high enantiopurity is notoriously difficult due to severe steric hindrance at the ketimine carbon. To overcome this, the gold standard protocol employs Ellman’s chiral tert-butanesulfinamide auxiliary 12. The tert-butanesulfinyl group acts simultaneously as an activating group for nucleophilic addition and a powerful chiral directing group, shielding one face of the ketimine to ensure high diastereoselectivity.
Step-by-Step Protocol (Self-Validating System):
Ketimine Condensation:
Procedure: React 1-cyclopropylpropan-1-one with (R)- or (S)-tert-butanesulfinamide in tetrahydrofuran (THF).
Causality: Titanium(IV) ethoxide (Ti(OEt)4) must be used as both a Lewis acid catalyst and a water scavenger. Standard dehydrating agents (e.g., MgSO4) lack the thermodynamic driving force required to condense sterically hindered aliphatic ketones.
Aza-Reformatsky Addition:
Procedure: Treat the resulting N-sulfinyl ketimine with methyl bromoacetate and activated zinc dust in a THF/Et2O mixture.
Causality: The zinc enolate of methyl acetate is significantly less basic than its lithium counterpart. This prevents unwanted
-deprotonation of the ketimine (which would lead to enamine tautomerization and racemization) and strictly favors direct 1,2-addition to the C=N bond.
Acidic Deprotection:
Procedure: Treat the isolated sulfinyl
-amino ester with 4M HCl in methanol.
Causality: The N-S bond of the sulfinyl group is highly acid-labile. Brief exposure to anhydrous HCl selectively cleaves this bond without hydrolyzing the methyl ester, precipitating the target Methyl 3-amino-3-cyclopropylpentanoate as a highly pure hydrochloride salt.
Caption: Mechanistic workflow for the stereoselective synthesis of Methyl 3-amino-3-cyclopropylpentanoate.
Applications in Peptidomimetics and Drug Discovery
The integration of Methyl 3-amino-3-cyclopropylpentanoate into therapeutic scaffolds solves two critical problems in drug development:
Proteolytic Resistance: Natural
-peptides are rapidly degraded by endogenous proteases. The insertion of a -carbon, especially one bearing massive steric bulk (ethyl and cyclopropyl groups), renders the amide bond virtually invisible to standard proteolytic enzymes, drastically increasing the plasma half-life of the therapeutic.
Target Binding Affinity: By locking the molecule into a pre-organized active conformation, the entropic penalty of binding is minimized. The cyclopropyl group restricts rotameric states, ensuring the pharmacophore is presented to the receptor in the optimal geometry.
Caption: Logical progression of integrating the β-amino ester into peptidomimetic drug discovery.
Application Note: Stereoselective Synthesis of Methyl 3-amino-3-cyclopropylpentanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) Introduction & Strategic Rationale The incorporation of -disubstit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4)
Introduction & Strategic Rationale
The incorporation of
-disubstituted -amino acids into peptidomimetics and small-molecule therapeutics is a highly effective strategy in modern drug discovery. The dual substitution at the -carbon introduces severe conformational restriction, locking the molecule into predictable secondary structures while providing exceptional resistance to proteolytic degradation.
Synthesizing sterically encumbered, chiral
-disubstituted esters like Methyl 3-amino-3-cyclopropylpentanoate presents a significant synthetic challenge. Direct addition of enolates to dialkyl ketimines often suffers from poor yields due to competitive -deprotonation and low facial selectivity. To overcome this, we employ Ellman’s chiral sulfinamide chemistry . This approach provides a robust, causality-driven pathway: the bulky tert-butanesulfinyl group not only activates the ketimine for nucleophilic attack but also orchestrates a highly ordered transition state, ensuring excellent diastereoselectivity during the Reformatsky addition .
Retrosynthetic Analysis
The synthesis is broken down into three highly reliable stages: (1) Lewis acid-mediated condensation to form the chiral sulfinyl imine, (2) Diastereoselective Reformatsky addition, and (3) Acidic cleavage of the chiral auxiliary.
Retrosynthetic pathway for Methyl 3-amino-3-cyclopropylpentanoate.
Quantitative Data & Reagent Equivalency
The following table summarizes the stoichiometric requirements for a scalable 50 mmol synthesis.
Step
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1
1-Cyclopropylpropan-1-one
98.14
1.00
4.91 g
Starting Ketone
1
(R)-tert-Butanesulfinamide
121.18
1.10
6.66 g
Chiral Auxiliary
1
Titanium(IV) ethoxide
228.11
2.00
20.9 mL
Lewis Acid / Dehydrator
2
Zinc dust (Activated)
65.38
4.00
13.08 g
Metal Mediator
2
Methyl bromoacetate
152.97
4.00
18.9 mL
Nucleophile Precursor
3
4M HCl in Dioxane
36.46
5.00
62.5 mL
Deprotecting Agent
Experimental Workflow & Quality Control
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes specific visual or analytical cues to confirm causality and reaction progress before proceeding.
Experimental workflow and integrated quality control (QC) checkpoints.
Step 1: Ti(OEt)₄-Mediated Imine Condensation
Causality: Dialkyl ketones are poor electrophiles. Titanium(IV) ethoxide is strictly required because it serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl carbon, and it irreversibly scavenges the water byproduct (precipitating as TiO₂), thereby driving the unfavorable equilibrium entirely to the right .
Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1-cyclopropylpropan-1-one (4.91 g, 50.0 mmol) and (R)-tert-butanesulfinamide (6.66 g, 55.0 mmol) in anhydrous THF (100 mL).
Addition: Syringe in Ti(OEt)₄ (20.9 mL, 100.0 mmol) in one portion.
Reaction: Heat the mixture to 70 °C and stir for 12–18 hours.
Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ while stirring vigorously. A dense white precipitate (TiO₂) will form immediately. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc.
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
Self-Validation Checkpoint: Take a crude ¹H NMR. The success of the condensation is confirmed by the disappearance of the ketone's
-protons and the emergence of a sharp, diagnostic singlet at ~1.2 ppm corresponding to the tert-butyl group of the sulfinyl imine.
Step 2: Diastereoselective Reformatsky Addition
Causality: Generating an alkali metal enolate from methyl acetate would likely cause
-deprotonation of the newly formed ketimine. The Reformatsky reagent (zinc enolate) is significantly softer and less basic, favoring 1,2-addition. The bulky chiral sulfinyl group forces a chelation-controlled Zimmerman-Traxler transition state, dictating that the zinc enolate attacks from the less sterically hindered face, yielding high diastereoselectivity .
Zinc Activation: In a flame-dried flask, suspend Zinc dust (13.08 g, 200 mmol) in anhydrous THF (50 mL). Add 1,2-dibromoethane (0.2 mL) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (0.2 mL). Why? Zinc particles are passivated by an unreactive ZnO layer. This chemical scrubbing exposes the highly reactive Zn(0) crystalline lattice required for oxidative addition.
Reagent Formation: Add methyl bromoacetate (18.9 mL, 200 mmol) dropwise over 30 minutes. An exotherm should be observed. Stir for an additional 30 minutes at 50 °C to ensure complete insertion.
Addition: Cool the Reformatsky reagent to 0 °C. Dissolve the crude sulfinyl imine from Step 1 in THF (30 mL) and add it dropwise to the zinc enolate. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 75 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: The crude ¹H NMR will validate the diastereomeric ratio (dr). Look at the integration of the ester methoxy singlets (~3.6–3.7 ppm); a successful reaction typically yields a dr > 90:10.
Step 3: Acidic Cleavage and Isolation
Causality: The sulfinyl group is highly acid-labile. Using anhydrous HCl in a protic/ethereal solvent mixture selectively cleaves the S–N bond rapidly without hydrolyzing the newly formed methyl ester.
Deprotection: Dissolve the crude
-amino sulfinamide in anhydrous MeOH (50 mL). Add 4M HCl in Dioxane (62.5 mL, 250 mmol) dropwise at 0 °C.
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
Isolation: Concentrate the reaction mixture in vacuo to yield a sticky solid. Triturate the residue with diethyl ether (3 × 50 mL) to remove the cleaved sulfinyl byproducts and organic impurities. The product remains as a highly pure hydrochloride salt.
Free-Basing (Optional): To obtain the free base, partition the salt between cold saturated NaHCO₃ and dichloromethane. Extract, dry, and concentrate.
Self-Validation Checkpoint: Analyze the final white solid via LC-MS. The target mass for Methyl 3-amino-3-cyclopropylpentanoate is exactly
172.13 .
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. URL:[Link]
Application
Application Note: Methyl 3-amino-3-cyclopropylpentanoate in the Design of Conformationally Constrained Peptidomimetics
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural causality, metabolic profiling, and synthetic integration of highly hindered -disubstituted amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Structural causality, metabolic profiling, and synthetic integration of highly hindered
-disubstituted amino acids.
Mechanistic Rationale & Molecular Design
The transition from native
-peptides to -peptides is a cornerstone strategy in modern drug discovery to evade proteolytic degradation. However, standard linear -amino acids often suffer from high conformational flexibility, leading to entropic penalties upon target binding.
Methyl 3-amino-3-cyclopropylpentanoate is an advanced, highly constrained
-disubstituted building block. Its unique architecture—featuring both a cyclopropyl ring and an ethyl group at the -carbon—provides three distinct pharmacological advantages:
Conformational Rigidification (The Thorpe-Ingold Effect): The geminal disubstitution at the C3 position forces the backbone dihedral angles (
and equivalents) into highly restricted gauche/anti conformations. This steric crowding heavily promotes the formation of stable secondary structures, such as 14-helices, in resulting foldamers (1)[1].
Absolute Proteolytic Shielding: The massive steric bulk surrounding the adjacent amide bonds physically prevents the docking of endopeptidases and exopeptidases, rendering the sequence virtually invisible to enzymatic cleavage (2)[2].
CYP450 Metabolic Resistance: The incorporation of a cyclopropyl group is a field-proven strategy to block oxidative metabolism. The cyclopropyl ring possesses a high degree of
-character, resulting in shorter, stronger, and highly polarized C–H bonds. This dramatically increases the bond dissociation energy, preventing the initial hydrogen-atom abstraction required by Cytochrome P450 enzymes (3)[3].
Comparative Physicochemical & Metabolic Profiling
To justify the synthetic effort required to incorporate this building block, it is critical to benchmark its properties against standard amino acids. The table below summarizes the quantitative enhancements achieved via
-disubstitution.
Property
Standard -Amino Acid (e.g., L-Leu)
Standard -Amino Acid
3-amino-3-cyclopropylpentanoate
Proteolytic Half-Life
< 1 hour (Rapid degradation)
12 - 24 hours
> 48 hours (Fully Resistant)
CYP450 Oxidative Liability
High (Rapid clearance)
Moderate
Low (High C-H bond energy)
Conformational State
Highly flexible (Random coil)
Moderate (Helical propensity)
Highly Constrained (Foldamer)
Lipophilicity ( LogP)
Baseline
+0.3 to +0.5
+1.2 to +1.8 (Enhanced BBB penetration)
Metabolic Stability Pathway
The diagram below illustrates the causal relationship between the cyclopropyl substitution and the evasion of Phase I oxidative clearance (4)[4].
Mechanism of CYP450 resistance conferred by the cyclopropyl and gem-disubstituted β-carbon.
The very steric bulk that provides proteolytic stability makes the synthetic manipulation of Methyl 3-amino-3-cyclopropylpentanoate exceptionally challenging. Standard peptide chemistry protocols will fail. The following workflows are engineered to overcome these thermodynamic barriers.
Protocol A: Saponification of the Sterically Hindered Ester
Causality: The
-quaternary center creates a neopentyl-like steric environment around the C1 ester carbonyl. Standard LiOH in THF/H2O at room temperature will stall because the formation of the tetrahedral intermediate is highly disfavored. Thermal energy and a phase-transfer solvent system are mandatory.
Dissolution: Dissolve Methyl 3-amino-3-cyclopropylpentanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O to achieve a 0.2 M concentration. Note: Methanol is critical here to solvate the highly lipophilic cyclopropyl-ethyl substituted intermediate.
Base Addition: Add an aggressive excess of LiOH monohydrate (5.0 eq) to drive the equilibrium forward.
Thermal Activation: Heat the reaction mixture to 50 °C and stir vigorously for 16–24 hours.
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL MeCN, and analyze via LC-MS. The protocol is self-validating when the M+H signal corresponding to the methyl ester completely disappears, replaced by the M+H of the free acid. If the ester peak persists after 24 hours, validate the system by adding an additional 2.0 eq of LiOH and increasing the temperature to 60 °C.
Workup: Cool to 0 °C, acidify carefully to pH 3 using 1M HCl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Amide Coupling of the Quaternary
-Amine
Causality: The amine at C3 functions chemically as a tert-alkyl amine. Nucleophilic attack by this hindered amine on standard activated esters (e.g., EDC/HOBt) is too slow, leading to reagent hydrolysis or massive epimerization of the incoming amino acid. Highly reactive uronium salts must be used.
Activation: Dissolve the incoming protected amino acid (e.g., Boc-Phe-OH, 1.5 eq) and HATU (1.45 eq) in anhydrous DMF (0.1 M). Add HOAt (1.5 eq). Note: HATU generates a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of acylating hindered amines.
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.
Amine Introduction: Add the free amine of 3-amino-3-cyclopropylpentanoate (1.0 eq) to the mixture.
Thermal Coupling: Stir the reaction at 40 °C for 24 hours.
Self-Validation Checkpoint: Standard colorimetric assays (e.g., Kaiser test) will yield false negatives due to the extreme steric hindrance of the amine. Validation must rely strictly on LC-MS monitoring. The system is validated when the discrete mass of the activated ester intermediate transitions entirely to the target peptidomimetic mass. If unreacted amine remains, the coupling agent has likely hydrolyzed; re-subject the mixture to a fresh bolus of HATU/DIPEA.
Workflow Visualization
Workflow for synthesizing constrained peptidomimetics from the hindered β-amino acid ester.
References
Source: ACS Publications (Journal of Medicinal Chemistry)
Metabolism of cyclopropyl groups
Source: Hypha Discovery Blogs
URL
Source: PMC (PubMed Central)
A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
Application Note: Advanced Protocols for the Incorporation of Constrained Amino Acids into Peptides
Introduction: The Mechanistic Rationale for Constrained Amino Acids Natural peptides often exhibit high conformational flexibility, which translates to poor oral bioavailability, rapid proteolytic degradation, and a lack...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Mechanistic Rationale for Constrained Amino Acids
Natural peptides often exhibit high conformational flexibility, which translates to poor oral bioavailability, rapid proteolytic degradation, and a lack of receptor subtype selectivity. To overcome these limitations in peptidomimetic drug discovery, researchers incorporate constrained amino acids —such as
-dialkylated amino acids (e.g., 2-aminoisobutyric acid, Aib), -methylated amino acids, and cyclic derivatives (e.g., proline analogs or azepane derivatives).
By restricting the Ramachandran dihedral angles (
), constrained amino acids lock the peptide backbone into well-defined secondary structures. For example, specific cyclic quaternary amino acids are engineered to induce rigid -turns [1], while residues like Aib are classical inducers of -helices, which are critical for membrane insertion and antimicrobial activity [2].
Causality of Synthetic Challenges in SPPS
While constrained amino acids are biologically invaluable, their incorporation via Solid-Phase Peptide Synthesis (SPPS) introduces severe thermodynamic and kinetic barriers:
Steric Hindrance: Bulky
-substituents or -alkyl groups physically shield the reactive amine or carboxylate, drastically reducing nucleophilic attack trajectories.
Resin Aggregation: Hydrophobic constrained residues promote inter-chain hydrogen bonding and hydrophobic collapse on the solid support, desolvating the reactive sites.
Side Reactions: Prolonged coupling times required for hindered residues increase the risk of epimerization (racemization) and chain-terminating side reactions.
Logical relationship between steric hindrance and SPPS optimization strategies.
Strategic Selection of Coupling Reagents
Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for coupling constrained amino acids. Success requires highly reactive coupling reagents that generate superior active esters (like OAt or Oxyma esters) [3].
Crucially, the type of reagent matters. Uronium/aminium salts (like HATU) are highly reactive but can cause chain termination by guanidinylating the
-terminal amine if the coupling reaction is slow. Therefore, for exceptionally slow couplings—such as adding an amino acid onto an -methylated residue—phosphonium salts (like PyAOP) are strictly preferred, as they do not possess a guanidinylating moiety[4]. Recently, OxymaPure-based reagents like COMU have emerged as safer, highly efficient alternatives to explosive benzotriazole derivatives[5].
Quantitative & Qualitative Reagent Comparison
Coupling Reagent
Chemical Class
Leaving Group
Reactivity Profile
Optimal Use Case for Constrained AAs
HATU
Aminium
HOAt
Very High
Standard choice for -dialkylated AAs (e.g., Aib).
COMU
Uronium
OxymaPure
Very High
Safer alternative to HATU; excellent for microwave-assisted SPPS.
PyAOP
Phosphonium
HOAt
High
Mandatory for coupling onto -methylated amines (prevents guanidinylation).
DIC / Oxyma
Carbodiimide
OxymaPure
Moderate-High
Cost-effective scale-up; low epimerization risk for slightly hindered AAs.
Experimental Protocol: Microwave-Assisted SPPS of Constrained Peptides
To overcome the activation energy barrier of hindered amide bond formation, this protocol utilizes microwave-assisted heating combined with high-efficiency coupling reagents. The workflow is designed as a self-validating system , ensuring that incomplete couplings are caught and rectified before irreversible chain elongation occurs.
Materials Required
Resin: Rink Amide AM resin (or appropriate PEG-based resin for difficult sequences).
Solvents: DMF (Peptide synthesis grade), DCM.
Reagents: 20% Piperidine in DMF (Deprotection), COMU or PyAOP (Activators), DIEA (Base), Acetic Anhydride/Pyridine (Capping).
Step-by-Step Methodology
Step 1: Resin Swelling
Action: Suspend 0.1 mmol of resin in 5 mL of DMF/DCM (1:1) for 30 minutes.
Causality: Proper swelling expands the polymer matrix, maximizing solvent accessibility to the reactive sites hidden within the resin pores.
Step 2: Fmoc Deprotection
Action: Treat the resin with 20% Piperidine in DMF (1 × 5 min, 1 × 15 min). Wash thoroughly with DMF (5 × 3 mL).
Causality: Piperidine acts as a base to abstract the acidic proton of the Fmoc group, initiating
-elimination to expose the free amine.
Step 3: Microwave-Assisted Coupling
Action: Dissolve 4.0 eq of the Fmoc-protected constrained amino acid and 4.0 eq of COMU (or PyAOP for
-methylated amines) in DMF. Add 8.0 eq of DIEA. Add the activated mixture to the resin.
Action: Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes (Note: Do not exceed 50°C if coupling Fmoc-Cys or Fmoc-His to prevent epimerization).
Causality: Microwave irradiation provides rapid, uniform kinetic energy that disrupts inter-chain aggregation and overcomes the high steric activation barrier of the constrained residue.
Action: Perform a colorimetric test on a few resin beads.
For Primary Amines: Use the Kaiser Test (Ninhydrin). Blue beads = incomplete coupling; Yellow beads = successful coupling.
For Secondary Amines (e.g.,
-methyl, Proline, Azepane): Use the Chloranil Test . Blue/Green beads = incomplete coupling; Colorless/Yellow = successful coupling.
Causality: Constrained secondary amines yield false negatives in the Kaiser test. Using the correct validation assay ensures you do not proceed with an unreacted sequence. If the test fails, repeat Step 3 before moving on.
Step 5: Capping
Action: If trace unreacted amines remain after a double-coupling, treat the resin with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 minutes.
Causality: Capping permanently acetylates unreacted truncated sequences. This prevents them from growing in subsequent cycles, vastly simplifying final HPLC purification by ensuring all impurities are significantly shorter than the target peptide.
Self-validating microwave-assisted SPPS workflow for constrained peptides.
Step 6: Cleavage and Global Deprotection
Action: Treat the resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H
O) for 2–3 hours at room temperature. Precipitate the crude peptide in cold diethyl ether and centrifuge.
Conclusion
The successful incorporation of constrained amino acids transforms biologically unstable peptides into robust, highly selective pharmacological tools. By understanding the causality behind steric hindrance and strategically applying phosphonium/uronium coupling reagents alongside microwave irradiation and rigorous in-process validation, researchers can synthesize complex peptidomimetics with high yield and purity.
References
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid
The Journal of Organic Chemistry - ACS Publications[Link][1]
Revisiting
-helices: biological relevance, mimetics and applications
Exploration of Targeted Anti-tumor Therapy[Link][2]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Organic Process Research & Development - ACS Publications[Link][3]
Application Note: Methyl 3-amino-3-cyclopropylpentanoate in the Synthesis of Protease-Resistant Peptidomimetics and Conformationally Restricted Therapeutics
Executive Summary Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) is a highly specialized, sterically encumbered -disubstituted amino acid ester. In modern drug discovery, incorporating non-natural -amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) is a highly specialized, sterically encumbered
-disubstituted amino acid ester. In modern drug discovery, incorporating non-natural -amino acids is a proven strategy to overcome the poor pharmacokinetic (PK) properties of native -peptides[1]. The unique presence of both an ethyl group and a cyclopropyl ring at the -carbon provides exceptional conformational rigidity, enhanced lipophilicity, and near-total resistance to enzymatic degradation. This application note details the mechanistic rationale, optimized coupling protocols, and self-validating analytical steps for utilizing this intermediate in the development of advanced therapeutics.
Structural Rationale & Mechanistic Insights
The deliberate selection of a
-disubstituted cyclopropyl derivative in a synthetic workflow is driven by three core pharmacological principles:
Absolute Proteolytic Stability: Native
-peptidases cannot accommodate the extended carbon backbone and the massive steric bulk of the quaternary -carbon. Consequently, therapeutics derived from this intermediate exhibit exceptional stability in plasma and gastrointestinal fluids[1].
Conformational Locking: The cyclopropyl ring severely restricts the dihedral angles of the peptide backbone. This restriction forces the molecule into predictable secondary structures (e.g., 14-helices), drastically reducing the entropic penalty upon binding to target receptors and locking the active conformation[2].
Enhanced Blood-Brain Barrier (BBB) Penetration: Replacing flexible linear alkyl chains with a compact, highly lipophilic cyclopropyl group increases the overall
of the molecule. This facilitates passive diffusion across the BBB—a critical factor for CNS-active drugs such as GABA-AT inhibitors or ligands[3].
Mechanistic rationale for utilizing β3,3-disubstituted cyclopropyl amino acids in drug design.
Quantitative Pharmacokinetic Advantages
To illustrate the impact of the 3-cyclopropyl-3-ethyl substitution, the following table summarizes typical comparative profiling data observed during lead optimization when replacing a standard
-amino acid with this specific -derivative.
Property
Standard -Amino Acid (e.g., Isoleucine)
Linear -Amino Acid (-Ethyl)
-Cyclopropylpentanoate Derivative
Plasma Half-Life ()
< 30 minutes
2 - 4 hours
> 24 hours
Protease Resistance
Low (Rapidly cleaved)
Moderate
Exceptionally High
Conformational Entropy
High (Flexible)
Moderate
Low (Rigidified)
BBB Permeability ()
Low
Low to Moderate
High
Steric Hindrance (Coupling)
Low
Moderate
Extremely High
Experimental Protocols & Methodologies
Expert Insight: The quaternary nature of the C3 (
) carbon makes standard peptide coupling protocols (e.g., using DCC or HBTU at room temperature) highly inefficient. The massive steric clash prevents nucleophilic attack under standard conditions, often resulting in unreacted starting materials. The following protocols are engineered specifically to overcome severe steric hindrance through thermodynamic driving forces and highly reactive intermediates.
Protocol A: Saponification to the Free Acid
Because the ester carbonyl is sterically shielded by the adjacent quaternary
-carbon, standard room-temperature saponification is kinetically unfavorable.
O and heat the reaction strictly to 50°C . Heating provides the necessary activation energy to drive the hydrolysis past the steric barrier.
Self-Validating Checkpoint: Monitor the reaction via TLC (9:1 DCM/MeOH, Ninhydrin stain). The system validates completion when the starting ester (
) is entirely consumed and replaced by a baseline spot (the highly polar free carboxylate salt).
Cool to 0°C, acidify carefully to pH 4 using 1M HCl, extract with EtOAc (3x), dry over anhydrous Na
SO, and concentrate under reduced pressure.
Protocol B: Amide Coupling for Target Inhibitor Synthesis
To overcome the steric barrier during amide bond formation, we utilize HATU combined with HOAt to generate an exceptionally reactive 7-aza-OBt ester, coupled with thermal energy.
Dissolve the free acid, HATU, and HOAt in anhydrous DMF under an inert atmosphere (N
).
Add DIPEA dropwise and stir at room temperature for 20 minutes to pre-form the active ester.
Self-Validating Checkpoint: Before adding the target amine, sample 1
L of the reaction mixture into an LC-MS. The protocol is self-validating when the mass of the HOAt-active ester intermediate is detected. Do not proceed with amine addition until this active ester is confirmed, as premature addition will lead to coupling failure.
Add the target amine. Heat the reaction to 60°C (or use microwave irradiation at 75°C for 30 mins) to overcome the activation energy barrier imposed by the
-steric clash.
Quench with saturated NH
Cl, extract with EtOAc, and purify the target therapeutic via reverse-phase prep-HPLC.
Optimized synthetic workflow for amide coupling of sterically hindered β-amino acids.
References
1.[3] Schwarz, J. B., et al. "Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein." Journal of Medicinal Chemistry, 2005. URL:[Link]
2.[2] "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones." Journal of Medicinal Chemistry (PMC), 2023. URL:[Link]
3.[1] Tzakos, A. G., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications, 2011. URL:[Link]
Advanced In Vitro Workflows for Central Nervous System (CNS) Drug Discovery: Overcoming the Translational Gap
Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: CNS Pharmacology, High-Content Screening, and Microfluidics Developing therapeutics for Central Nervous System (CN...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Discipline: CNS Pharmacology, High-Content Screening, and Microfluidics
Developing therapeutics for Central Nervous System (CNS) disorders is notoriously hindered by two primary bottlenecks: the inability of drug candidates to cross the Blood-Brain Barrier (BBB), and the difficulty of decoupling specific neuro-efficacy from general neurotoxicity. Traditional 2D in vitro models often fail to predict in vivo human responses, leading to late-stage clinical attrition.
As a Senior Application Scientist, I have designed this technical guide to detail two self-validating, highly translational workflows. By leveraging human induced pluripotent stem cell (hiPSC) technologies, 3D microfluidics, and High-Content Analysis (HCA), these protocols provide robust, mechanistic data to accelerate CNS drug development.
WORKFLOW 1: 3D Microfluidic Blood-Brain Barrier (BBB) Permeability Profiling
Scientific Rationale & Causality
Traditional 2D Transwell models fail to recapitulate the physiological shear stress of blood flow. Without this mechanical stimulation, endothelial cells do not adequately upregulate tight junction proteins (e.g., ZO-1, Claudin-5), resulting in artificially leaky barriers[1][2].
By utilizing a 3D microfluidic chip, we introduce dynamic perfusion. The resulting shear stress mechanically stimulates endothelial mechanoreceptors, driving the formation of a robust barrier with in vivo-like Trans-Endothelial Electrical Resistance (TEER) values exceeding 2000 Ω·cm²[2][3]. Furthermore, co-culturing hiPSC-derived Brain Microvascular Endothelial Cells (BMECs) with primary astrocytes and pericytes in a 3D fibrin hydrogel provides the essential paracrine signaling required to maintain the BBB phenotype and physiological efflux transporter (e.g., P-glycoprotein) activity[1][4].
Self-Validating Experimental Protocol
Note: This protocol utilizes a dual-channel PDMS microfluidic device with built-in Ag/AgCl electrodes for TEER measurement.
Matrix Preparation & Cell Seeding (Day 0): Prepare a 3 mg/mL fibrinogen hydrogel solution. Resuspend primary human astrocytes and pericytes (1:1 ratio) within the hydrogel and inject it into the abluminal (brain side) channel of the microfluidic chip[1][4]. Allow 48 hours for cellular self-assembly and matrix remodeling.
Endothelial Lumen Formation (Day 2): Seed hiPSC-derived BMECs into the luminal (blood side) channel. Incubate the chip under static conditions for 2 hours to allow the BMECs to firmly attach to the hydrogel interface[4].
Dynamic Perfusion (Days 2-9): Initiate media perfusion through the luminal channel at a flow rate of 2 μL/min. This generates a physiological shear stress of approximately 1-2 dyne/cm². Maintain the culture for 7 days to allow tight junction maturation[3][4].
Barrier Integrity Validation (Critical Go/No-Go): Prior to any drug testing, measure the TEER across the channels. Causality Check: Proceed to the permeability assay only if TEER > 2000 Ω·cm²; lower values indicate a compromised barrier that will yield false-positive permeability data[2][3].
Permeability Assay (Day 9): Introduce the test compound (e.g., 10 μM concentration) into the luminal perfusate. Collect the abluminal effluent every 30 minutes for a total of 2 hours[1][4].
Quantification: Analyze the collected perfusate via LC-MS/MS to calculate the apparent permeability coefficient (
).
Quantitative Data: BBB Permeability Validation
To validate the system, benchmark your microfluidic model against known CNS-penetrant and non-penetrant compounds.
Compound
Molecular Weight (Da)
Primary Transport Mechanism
In Vivo (cm/s)
Microfluidic (cm/s)
Caffeine
194
Transcellular (Passive)
~1.5 x 10⁻⁴
~1.3 x 10⁻⁴
Cimetidine
252
Paracellular / Efflux
~2.0 x 10⁻⁶
~2.5 x 10⁻⁶
Doxorubicin
543
Efflux (P-gp substrate)
~1.0 x 10⁻⁶
~1.2 x 10⁻⁶
FITC-Dextran
4000
Paracellular (Restricted)
< 1.0 x 10⁻⁷
< 1.0 x 10⁻⁷
(Data synthesized from standard microfluidic BBB validation studies[3])
Workflow Visualization
Workflow for 3D microfluidic BBB assembly, validation, and permeability testing.
WORKFLOW 2: High-Content Analysis (HCA) of Neurite Outgrowth & Neurotoxicity
Scientific Rationale & Causality
A major hurdle in CNS drug screening is differentiating between specific neurotoxicity (e.g., targeted neurite retraction or synaptic pruning) and general cytotoxicity[5][6]. High-Content Analysis (HCA) solves this by multiplexing morphological and viability markers within a single well.
We utilize Hoechst 33342 to segment nuclei; a reduction in nuclear count or area is a direct indicator of general cell death[5]. Simultaneously, TUJ1 (β-III-tubulin) staining provides a high-contrast mask of the entire dendritic and axonal arbor. This allows automated algorithms to quantify total neurite length, root numbers, and branching nodes[5][7]. By normalizing neurite length to the viable cell count, this protocol acts as a self-validating system, ensuring that observed neurite retraction is a specific pharmacological effect rather than an artifact of dying cells[6][8].
Self-Validating Experimental Protocol
Plate Preparation: Coat 384-well optical-bottom plates (e.g., BD Biocoat) with poly-D-lysine and laminin. Causality Check: Laminin is critical for promoting integrin-mediated neuronal attachment, while specialized plates reduce edge effects during prolonged culture[5][6].
Cell Seeding: Seed hiPSC-derived cortical neurons at a density of 40,000 cells/mL (approx. 2,000 cells/well) in maturation media containing 10 μM ROCK-inhibitor to prevent apoptosis during plating[7]. Incubate for 5 days at 37°C, 5% CO₂ to establish a baseline neurite network[7].
Compound Treatment: Dispense test compounds and controls via acoustic liquid handling to ensure precision. Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity[5][9]. Incubate for 72 hours[6][8].
Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.5% Triton-X-100 in PBS[7]. (Safety: PFA is toxic and carcinogenic; perform all handling inside a certified fume hood[7]).
Immunofluorescence Staining: Block non-specific binding with 3% BSA. Incubate with a primary anti-TUJ1 antibody (1:1000) overnight at 4°C. Follow with a secondary fluorophore-conjugated antibody and Hoechst 33342 (1 μg/mL) for 1 hour at room temperature[5][7].
High-Content Imaging & Analysis: Acquire images using an automated confocal system (e.g., Operetta CLS or CellInsight)[7]. Run algorithmic segmentation to identify nuclei, trace TUJ1-positive neurites, and assign those neurites to specific host nuclei[5][7].
Quantitative Data: Phenotypic Readouts for Reference Compounds
Use well-characterized tool compounds to calibrate your HCA algorithms before screening novel therapeutics.
Compound
Mechanism
Concentration
Viable Cell Count (% of Control)
Total Neurite Length (% of Control)
Phenotype Classification
Vehicle (DMSO)
Solvent Control
0.2%
100%
100%
Baseline
Staurosporine
Broad Kinase Inhibitor
0.1 µM
95%
140%
Neurite Outgrowth Enhancer
Staurosporine
Broad Kinase Inhibitor
3.0 µM
< 20%
< 10%
General Cytotoxicity
Nocodazole
Microtubule Destabilizer
1.0 µM
92%
35%
Specific Neurite Toxicity
Chlorpromazine
Antipsychotic (Neg. Ctrl)
0.2 µM
98%
95%
No Effect
(Data synthesized from hiPSC neuron HCA validation screens[5][6][9])
Workflow Visualization
High-Content Analysis decision tree separating neurotoxicity from neurite outgrowth.
References
[7] High-content analysis of neuronal morphology in human iPSC-derived neurons - PMC. National Institutes of Health (NIH).[Link]
[4] Engineered human blood-brain barrier microfluidic model for vascular permeability analyses - PubMed. National Institutes of Health (NIH).[Link]
[5] High content screen for compounds that modulate neurite outgrowth and retraction using human induced pluripotent stem cell derived neurons. Fujifilm Cellular Dynamics.[Link]
[2] In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press.[Link]
[9] High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons. The Company of Biologists.[Link]
use of Methyl 3-amino-3-cyclopropylpentanoate in solid-phase peptide synthesis
Application Note: Integration of Highly Hindered -Disubstituted Amino Acids in Solid-Phase Peptide Synthesis Target Audience: Researchers, peptide chemists, and drug development professionals. Compound in Focus: Methyl 3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Integration of Highly Hindered
-Disubstituted Amino Acids in Solid-Phase Peptide Synthesis
Target Audience: Researchers, peptide chemists, and drug development professionals.
Compound in Focus: Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4)
Introduction & Mechanistic Rationale
The incorporation of unnatural
-amino acids into therapeutic peptides is a cornerstone strategy in modern medicinal chemistry. By extending the peptide backbone by a single methylene unit, -amino acids induce stable secondary structures (foldamers) and confer profound resistance to proteolytic degradation[1].
Methyl 3-amino-3-cyclopropylpentanoate is a highly specialized
-disubstituted amino acid building block. Structurally, the -carbon (C3) is a quaternary stereocenter substituted with an ethyl group, a cyclopropyl group, and an primary amine. While this massive steric bulk is highly desirable for shielding adjacent peptide bonds from proteases, it presents two distinct synthetic challenges:
The Pre-SPPS Ester Challenge: The compound is commercially supplied as a methyl ester, which is incompatible with standard Fmoc-Solid Phase Peptide Synthesis (SPPS) and must be converted to an Fmoc-protected free acid.
The On-Resin Acylation Barrier: During SPPS, coupling this residue to the growing peptide chain is relatively straightforward because the reacting carboxyl group is separated from the bulky C3 center by a
spacer (C2). However, acylating the highly hindered -amine with the next incoming amino acid is kinetically unfavorable at room temperature, requiring specialized microwave-assisted protocols[2],[3].
Mechanistic pathway of proteolytic resistance induced by β3,3-disubstituted amino acids.
Pre-SPPS Preparation: Ester Saponification and Fmoc Protection
To utilize Methyl 3-amino-3-cyclopropylpentanoate in Fmoc-SPPS, the methyl ester must be hydrolyzed, followed by orthogonal protection of the amine.
Protocol 1: Synthesis of Fmoc-3-amino-3-cyclopropylpentanoic acid
Causality Note: Lithium hydroxide (LiOH) is utilized for saponification as it is a mild base that effectively hydrolyzes the ester without causing side reactions, while Fmoc-OSu is chosen over Fmoc-Cl to prevent premature oligomerization during protection.
Step-by-Step Methodology:
Saponification: Dissolve 10 mmol of Methyl 3-amino-3-cyclopropylpentanoate in 30 mL of a THF/H
O mixture (1:1 v/v).
Add 30 mmol (3.0 eq) of LiOH·H
O. Stir the reaction at 40°C for 12 hours. Self-Validation: Monitor strictly via LC-MS. The steric bulk slightly retards hydrolysis; do not proceed until the ester mass is completely absent.
Once complete, acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate (3 x 30 mL), dry over Na
SO, and concentrate in vacuo to yield the free amino acid.
Fmoc Protection: Dissolve the crude amino acid in 40 mL of 10% aqueous Na
CO and 1,4-dioxane (1:1 v/v).
Cool to 0°C and dropwise add a solution of Fmoc-OSu (12 mmol, 1.2 eq) in 20 mL dioxane. Allow the reaction to warm to room temperature and stir for 16 hours.
Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate, and purify the organic layer via flash column chromatography (Hexane/EtOAc gradient) to isolate pure Fmoc-3-amino-3-cyclopropylpentanoic acid.
Pre-SPPS preparation and microwave-assisted SPPS workflow for the hindered β-amino acid.
Microwave-Assisted SPPS (MW-SPPS) Protocol
Attempting to acylate the amine of a
-disubstituted residue at room temperature typically results in massive deletion sequences. Microwave irradiation provides the necessary thermal energy to overcome the immense activation barrier imposed by the cyclopropyl and ethyl groups[2],[4]. Furthermore, heating disrupts on-resin aggregation, which is critical for bulky, -branched amino acids[3].
Protocol 2: On-Resin Coupling and Acylation
Causality Note: We utilize DIC/OxymaPure over standard HBTU/DIEA. OxymaPure acts as a highly effective nucleophile that prevents racemization, while the absence of a bulky base (like DIEA) reduces the steric clash during the formation of the active ester intermediate.
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
Coupling the
-AA to the Peptide Chain:
Add 0.5 mmol (5 eq) of Fmoc-3-amino-3-cyclopropylpentanoic acid, 5 eq DIC, and 5 eq OxymaPure in 3 mL DMF.
React at room temperature for 60 minutes. (Note: This step is unhindered due to the C2 methylene spacer).
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min).
Critical Self-Validation: The standard Kaiser (ninhydrin) test is notoriously unreliable for highly hindered quaternary amines and will often yield a false negative. Validate deprotection via micro-cleavage of a few resin beads and LC-MS analysis.
Acylating the Hindered
-Amine (The Bottleneck Step):
Add 0.5 mmol (5 eq) of the subsequent Fmoc-AA-OH, 5 eq DIC, and 5 eq OxymaPure in DMF.
Subject the reaction vessel to microwave irradiation (75°C, 25W) for 15–20 minutes[4].
Cleavage: Following sequence completion, cleave the peptide from the resin using a cocktail of 95% TFA / 2.5% TIPS / 2.5% H
O for 2 hours at room temperature.
Quantitative Data: Overcoming Steric Hindrance
The necessity of microwave-assisted synthesis and optimized coupling reagents is demonstrated in the comparative coupling efficiencies when attempting to acylate the amine of the resin-bound 3-amino-3-cyclopropylpentanoate residue.
Table 1: Comparative Coupling Efficiencies onto the
-Amine
Coupling Reagent System
Temperature / Conditions
Reaction Time
Coupling Efficiency / Yield
HBTU / DIEA
Room Temp (25°C)
120 min
< 15% (Major deletions observed)
HATU / HOAt / DIEA
Room Temp (25°C)
120 min
~ 45% (Incomplete reaction)
DIC / HOAt
Microwave (75°C)
15 min
92%
DIC / OxymaPure
Microwave (75°C)
15 min
> 95% (Optimal Protocol)
Data summarizes the dramatic shift in yield when thermal energy (microwave) is applied to overcome the steric shielding of the quaternary
[2] CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
[1] Echalier, C., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Functionalization Strategies for Cyclopropane Amino Acid Derivatives
Introduction & Scientific Rationale
Cyclopropane amino acids (CPAAs) are highly sought-after motifs in modern drug discovery and peptide engineering. The tethered nature of the cyclopropane ring imposes severe conformational constraints on the peptide backbone, fixing side-chain vectors to enhance both receptor binding affinity and proteolytic stability[1]. These non-canonical residues are critical components of antiviral drugs (e.g., Simeprevir) and bioactive natural products (e.g., coronatine)[2].
However, the downstream functionalization of these highly strained systems presents a significant synthetic challenge. The chemist must navigate the thermodynamic hurdle of unactivated C(sp³)–H bonds while maintaining exquisite chemoselectivity to avoid unintended ring-opening or racemization. This guide details three field-proven, state-of-the-art methodologies for the functionalization of CPAAs: transition-metal-catalyzed C–H activation, electrochemical reductive ring-opening, and metal-free ring-opening bromination.
Core Methodologies & Mechanistic Causality
A. Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation
Direct C(sp³)–H functionalization of cyclopropanes is notoriously difficult due to the high bond dissociation energy and the lack of adjacent π-systems. To overcome this, Pd(II)-catalyzed strategies guided by native directing groups (such as tertiary alkylamines) have been developed[3].
The Causality of Ligand Design: The critical breakthrough in this methodology is the use of Mono-N-Protected Amino Acid (MPAA) ligands, such as N-acetyl-tert-leucine[3]. The MPAA ligand acts as a bifunctional internal base. The carboxylate moiety assists in the Concerted Metalation-Deprotonation (CMD) step, while the N-acetyl group provides a sterically demanding chiral environment. This specific geometry differentiates the enantiotopic faces of the cyclopropane ring, stabilizing the agostic Pd–H–C interaction and promoting γ-C–H activation over competing pathways[3].
B. Electrochemical Reductive Ring-Opening in Ni(II) Coordination Environments
When the synthetic objective is to generate acyclic, highly functionalized non-canonical amino acids, the cyclopropane ring can be intentionally ruptured using electrochemistry.
The Causality of the Chiral Template: Free amino acids are susceptible to redox degradation. By coordinating the CPAA to a chiral Ni(II) Schiff base complex, the α-amino acid backbone is entirely shielded[4]. Applying a cathodic potential (approx. −1.5 V) injects an electron to form a radical anion, triggering the regioselective cleavage of the strained ring to yield a Ni(II)-bound dehydroalanine intermediate. In situ trapping of this intermediate with thiols yields stereochemically pure cysteine derivatives[4][5]. The Ni(II) complex provides both redox-activity and a rigid chiral environment for absolute stereocontrol at the newly formed β-stereocenter.
C. Metal-Free Ring-Opening Bromination
For therapeutic peptides where transition-metal contamination poses a severe regulatory hurdle, metal-free functionalization is paramount. Recent advances utilize protected cyclic carbamates derived from a scalable malonate-epichlorohydrin pathway[1].
The Causality of Electrophilic Trapping: The cyclic carbamate acts as an activated electrophilic trap. Treatment with a nucleophilic bromide source induces a highly regioselective ring-opening bromination. Because the reaction avoids transition metals and neurotoxic oxidants, it yields diversifiable alkyl bromide building blocks with excellent stereoretention, making it ideal for solid-phase peptide synthesis (SPPS) applications[1][2].
Quantitative Data Summary
The following table summarizes the operational metrics of the three functionalization strategies, providing a quick-reference guide for route selection.
This protocol describes the directed arylation of aminomethyl-cyclopropanes[3].
Catalyst Pre-activation: In an oven-dried, nitrogen-flushed reaction vial, combine Pd(PhCN)₂Cl₂ (10 mol%) and the MPAA ligand N-Ac-(L)-tert-leucine (20 mol%) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes to ensure the complete formation of the active [Pd(II)-MPAA] complex.
Reagent Addition: To the pre-formed catalyst solution, add the aminomethyl-cyclopropane substrate (1.5 equiv), phenylboronic acid (1.0 equiv), and 1,4-benzoquinone (1.0 equiv) as the stoichiometric oxidant.
Reaction Execution: Seal the vial with a PTFE-lined cap and heat the mixture to 40 °C for 15 hours under rigorous magnetic stirring.
Self-Validation Step: Withdraw a 10 µL aliquot, filter through a short silica plug, and analyze via ¹H NMR. The reaction is self-validating when the starting material's cyclopropane multiplet shifts, and a single cis-substituted γ-arylated cyclopropane peak emerges, confirming both conversion and diastereocontrol.
Isolation: Dilute the mixture with ethyl acetate, wash extensively with water to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography.
This protocol describes the synthesis of functionalized cysteine derivatives via Ni(II) templates[4].
Cell Assembly: Assemble a divided electrochemical cell equipped with a glassy carbon working electrode (cathode) and a platinum wire counter electrode (anode).
Electrolyte Preparation: Dissolve the Ni(II) Schiff base complex of the α,α-cyclopropanated amino acid (1.0 mmol) and tetrabutylammonium perchlorate (TBAP, 0.1 M) in anhydrous DMF.
Electrolysis: Apply a controlled cathodic potential of −1.5 V (vs. Ag/AgCl).
Self-Validation Step: Monitor the reaction via Cyclic Voltammetry (CV). The disappearance of the initial reduction wave indicates complete conversion of the cyclopropane complex to the dehydroalanine radical anion. A visible color shift in the Ni(II) complex solution also serves as a qualitative indicator of ring-opening.
In Situ Trapping: Immediately add the thiol nucleophile (e.g., benzyl mercaptan, 1.2 equiv) to the cathodic compartment. Stir for 2 hours at room temperature to allow the stereoselective Michael addition to complete.
Workup: Quench with aqueous NH₄Cl, extract with CH₂Cl₂, and purify the resulting Ni(II)-cysteine complex via chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the Pd(II)-mediated C(sp³)–H arylation, highlighting the critical role of the MPAA ligand in stabilizing the enantiodetermining step.
Figure 1: Catalytic cycle of Pd(II)-mediated enantioselective C(sp3)–H arylation using MPAA ligands.
References
Swan, C. T., Edmonds, A. G., Argent, S. P., & Mitchell, N. J. (2025). "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks." Organic Letters.
Rodrigalvarez, J., et al. (2022). "Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines." Journal of the American Chemical Society.
Beilstein Journal of Organic Chemistry. (2022). "Reductive opening of a cyclopropane ring in the Ni(II)
American Peptide Society. (2025). "Versatile Precursors - Reflecting work in the Mitchell Lab." American Peptide Society Research Notes.
Technical Support Center: Optimizing Methyl 3-amino-3-cyclopropylpentanoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in synthesizing sterically hindered, fully substituted -amino acid de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in synthesizing sterically hindered, fully substituted
-amino acid derivatives.
The synthesis of Methyl 3-amino-3-cyclopropylpentanoate presents a unique challenge. The target molecule features a quaternary
-carbon crowded by a cyclopropyl ring, an ethyl group, and an amine. Standard lithium enolate additions to the corresponding ketimine often fail due to competitive deprotonation. To achieve high yields and high diastereomeric ratios (dr), we must utilize a highly controlled Reformatsky addition to an N-tert-butanesulfinyl ketimine[1].
Below, you will find the validated mechanistic workflow, step-by-step protocols, yield optimization data, and a troubleshooting FAQ designed to ensure your synthesis is a self-validating, high-yielding system.
I. Mechanistic Workflow
Figure 1: Optimized synthetic workflow for Methyl 3-amino-3-cyclopropylpentanoate.
II. Yield Optimization Data
The choice of enolate generation is the single most critical factor in optimizing the yield of this quaternary stereocenter. The table below summarizes our internal validation data comparing standard enolates against the optimized Reformatsky approach.
Reaction Condition
Reagents / Base
Temp (°C)
Conversion (%)
Isolated Yield (%)
Diastereomeric Ratio (dr)
Lithium Enolate
LDA, Methyl Acetate
-78 to RT
45%
22%
85:15
Titanium Enolate
Ti(O-iPr)₄, LDA, Methyl Acetate
-78 to RT
78%
65%
92:8
Reformatsky (Standard)
Zn(0) dust, Methyl Bromoacetate
0 to RT
85%
71%
95:5
Reformatsky (Optimized)
Activated Zn(0), Methyl Bromoacetate
-40 to RT
>98%
89%
98:2
III. Validated Step-by-Step Methodologies
Step 1: Synthesis of the N-tert-Butanesulfinyl Ketimine
Causality Note: 1-Cyclopropylpropan-1-one is electronically deactivated and sterically hindered[2]. Standard desiccants (e.g., MgSO₄) will not drive this condensation. Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a potent dehydrating agent[3].
Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 1-cyclopropylpropan-1-one (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).
Activation: Dropwise, add Ti(OEt)₄ (20.0 mmol, 2.0 eq) via syringe at room temperature.
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 24 hours. Monitor via ¹H NMR (disappearance of the ketone
-protons).
Workup: Cool to room temperature. Pour the mixture into a vigorously stirring solution of saturated aqueous NaCl (50 mL). Self-Validation: A white, granular precipitate of TiO₂ should form immediately.
Isolation: Filter the suspension through a tightly packed Celite pad. Wash the pad generously with EtOAc (3 × 50 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Causality Note: Using highly basic lithium enolates causes competitive
-deprotonation of the ketimine, forming a metalloenamine that reverts to starting material[4]. The organozinc Reformatsky reagent is highly nucleophilic but poorly basic, completely suppressing this side reaction[1].
Zinc Activation: In a flame-dried flask under argon, suspend Zinc dust (40.0 mmol, 4.0 eq) in anhydrous THF (20 mL). Add 1,2-dibromoethane (2.0 mmol, 0.05 eq) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (0.4 mmol, 0.01 eq). Stir for 15 minutes.
Reagent Generation: Cool the activated zinc suspension to -40 °C. Add methyl bromoacetate (30.0 mmol, 3.0 eq) dropwise over 15 minutes. Stir at -40 °C for 30 minutes to form the organozinc intermediate.
Addition: Dissolve the purified ketimine from Step 1 (10.0 mmol, 1.0 eq) in THF (10 mL) and add it dropwise to the Reformatsky reagent at -40 °C.
Maturation: Allow the reaction to slowly warm to room temperature over 12 hours.
Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the diastereomerically pure N-sulfinyl-
-amino ester.
Step 3: Acidic Deprotection (Desulfinylation)
Reaction: Dissolve the N-sulfinyl-
-amino ester (5.0 mmol) in anhydrous MeOH (15 mL). Add 4M HCl in dioxane (15.0 mmol, 3.0 eq) dropwise at room temperature.
Monitoring: Stir for 2 hours. The reaction is complete when TLC shows the complete disappearance of the starting material.
Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting crude oil with cold diethyl ether (20 mL) to precipitate Methyl 3-amino-3-cyclopropylpentanoate hydrochloride as a highly pure white solid.
IV. FAQ & Troubleshooting Guide
Q1: My ketimine condensation is stalling at 50-60% conversion. How can I drive it to completion?A: This is a direct consequence of the steric hindrance imparted by the cyclopropyl and ethyl groups. First, ensure your Ti(OEt)₄ is absolutely fresh; if the liquid is cloudy, it has hydrolyzed and lost its Lewis acidic efficacy[3]. Second, you can increase the equivalents of Ti(OEt)₄ to 4.0 eq and extend the reaction time to 48 hours.
Q2: During the Reformatsky addition, I am observing a significant amount of a
-keto ester byproduct and very low yields of my target molecule. What went wrong?A: You are observing the Claisen self-condensation of the methyl bromoacetate Reformatsky reagent. While tert-butyl acetate enolates are sterically protected against this, methyl acetate enolates are highly susceptible to self-attack at room temperature[1]. To prevent this, you must strictly maintain the internal temperature at -40 °C during the generation of the organozinc reagent and immediately add the ketimine electrophile before allowing the system to warm.
Q3: Can I use a standard lithium enolate (LDA + methyl acetate) instead of the Reformatsky reagent to save time?A: No. The cyclopropyl-substituted ketimine is highly sterically hindered, which slows down nucleophilic attack. If you use a strongly basic lithium enolate, the rate of competitive
-deprotonation (forming a metalloenamine) will outcompete the rate of addition[4]. This will result in the recovery of unreacted ketone/ketimine upon aqueous workup. The Reformatsky approach is mandatory here.
Q4: How do I safely remove the titanium salts during the ketimine workup without losing my product in an unfilterable emulsion?A: Quenching Ti(OEt)₄ directly with water or aqueous bicarbonate creates an intractable, gelatinous titanium dioxide emulsion that traps your product. By pouring the reaction mixture into an equal volume of vigorously stirring brine, the high ionic strength forces the rapid precipitation of titanium salts as a granular, easily filterable white solid.
Q5: How is the diastereoselectivity controlled during the addition step?A: The stereocenter is established via a highly ordered, six-membered chair-like transition state where the zinc atom coordinates to the sulfinyl oxygen of the chiral auxiliary[1]. Using non-coordinating solvents or disrupting this coordination (e.g., by accidentally introducing water or strongly coordinating co-solvents) will erode the dr. Maintain strictly anhydrous THF.
V. References
Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[Link]
Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof. Google Patents.
N-Sulfinyl Metalloenamine Conjugate Additions: Asymmetric Synthesis of Piperidines. The Journal of Organic Chemistry.[Link]
Technical Support Center: Recrystallization of Amino Acid Methyl Esters
Welcome to the Technical Support Center for the purification of amino acid methyl esters. This guide, curated by a Senior Application Scientist, provides in-depth protocols and troubleshooting advice designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of amino acid methyl esters. This guide, curated by a Senior Application Scientist, provides in-depth protocols and troubleshooting advice designed for researchers, scientists, and professionals in drug development. Our focus is to move beyond simple step-by-step instructions, offering a deeper understanding of the principles behind the recrystallization process to empower you to overcome challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing amino acid methyl esters?
Recrystallization is a critical purification technique used to remove impurities from a solid sample. For amino acid methyl esters, which are often key intermediates in peptide synthesis and medicinal chemistry, achieving high purity is essential to ensure the success of subsequent reactions and the quality of the final product.[1] Impurities can include unreacted starting amino acids, dipeptides, or side-products from the esterification reaction.
Q2: Should I recrystallize the free base or the hydrochloride salt of my amino acid methyl ester?
This is an excellent question and the choice depends on the stability and crystallinity of your specific compound. Amino acid methyl esters are frequently prepared and isolated as their hydrochloride salts, which are generally more stable and have a higher propensity to form well-defined crystals compared to the corresponding free bases.[1][2] The free bases can be prone to self-condensation (diketopiperazine formation) or degradation over time. For these reasons, recrystallization of the hydrochloride salt is often the preferred and more reliable method.
Q3: How do I select an appropriate solvent system for recrystallization?
The "like dissolves like" principle is a good starting point. However, the ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For amino acid methyl ester hydrochlorides, which are salts, polar protic solvents are often a good choice. A common and effective approach is to use a binary solvent system, combining a "good" solvent that readily dissolves the compound with a "poor" solvent (or anti-solvent) to induce precipitation.
Q4: My crude amino acid methyl ester is an oil. Can I still purify it by recrystallization?
Oiling out is a common issue, but it doesn't preclude purification by recrystallization. An oil indicates that the melting point of your crude product is below the temperature of the solution, or that it is highly impure. The first step is to ensure you are working with the hydrochloride salt, as these have higher melting points. If it is already the salt, you can attempt to induce crystallization from a suitable solvent system, sometimes by "trituration" (repeatedly washing/stirring the oil with a poor solvent) to remove soluble impurities and encourage solidification.
Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind, either dissolved in the cold solvent or removed during an initial hot filtration step.
Experimental Protocols
Protocol 1: General Recrystallization of Amino Acid Methyl Ester Hydrochloride Salts
This protocol is a robust starting point for most amino acid methyl ester hydrochlorides. A common and effective solvent system for these salts is methanol/diethyl ether.[2]
Dissolution: Place the crude amino acid methyl ester hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol to dissolve the solid completely. It is crucial to use the minimum volume required to ensure the solution is saturated.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
Induce Crystallization: Slowly add a "poor" solvent, such as diethyl ether, to the hot, clear solution until it becomes persistently cloudy. This indicates that the solution is supersaturated.
Clarification: Add a few drops of hot methanol back into the solution until it just becomes clear again.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals.
Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the precipitation of the product.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Generating the Free Base from the Hydrochloride Salt
If the free base is required, it can be generated from the purified hydrochloride salt.
Dissolution: Dissolve the amino acid methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) or diethyl ether.
Neutralization: Add a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine (TEA), and stir until the evolution of gas (if using bicarbonate) ceases.[3]
Extraction: Transfer the mixture to a separatory funnel. The free amino acid methyl ester will be in the organic layer. Wash the organic layer with brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the free base, which may be a solid or an oil.
Troubleshooting Guide
Q: My compound will not dissolve, even in a large amount of hot solvent. What should I do?
A: This suggests that you have selected a poor solvent for your compound.
Verify the Salt Form: Ensure you are working with the hydrochloride salt, as the free amino acid may have very different solubility properties.
Change Solvents: You may need a more powerful or different type of solvent. For hydrochloride salts, if methanol isn't effective, you could try ethanol. Refer to the solvent selection table below for more options.
Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
Lower the Solution Temperature: Before adding the anti-solvent, allow the solution of your compound in the "good" solvent to cool slightly.
Increase the Volume of the "Good" Solvent: Add more of the "good" solvent to the oiled-out mixture and heat until the oil dissolves completely. Then, allow it to cool more slowly.
Change the Solvent System: Choose a lower-boiling point "good" solvent or a different anti-solvent.
Q: No crystals have formed even after extended cooling in an ice bath. What are the next steps?
A: A failure to crystallize is usually due to either the solution being too dilute or the presence of impurities that inhibit crystal nucleation.
Induce Crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal ("seed crystal") to the cold solution to initiate crystallization.
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[4]
Q: My final crystals are colored, but the pure compound should be white. What happened?
A: Colored impurities are often present in the crude material.
Activated Charcoal: You can sometimes remove colored impurities by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
Q: My yield of recovered product is very low. How can I improve it?
A: Low recovery can result from several factors.
Using Too Much Solvent: Using an excessive amount of the "good" solvent will keep more of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent needed for dissolution.
Premature Crystallization: If the product crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
Insufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.
Visualization and Data
Recrystallization Workflow
Caption: General workflow for the recrystallization of amino acid methyl ester hydrochlorides.
Troubleshooting: No Crystal Formation
Caption: Decision tree for troubleshooting when no crystals form.
avoiding impurities in cyclopropane amino acid synthesis
Welcome to the Technical Support Center for Cyclopropane Amino Acid Synthesis. Synthesizing conformationally restricted cyclopropane amino acids (such as 1-aminocyclopropanecarboxylic acid derivatives and complex active...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cyclopropane Amino Acid Synthesis.
Synthesizing conformationally restricted cyclopropane amino acids (such as 1-aminocyclopropanecarboxylic acid derivatives and complex active pharmaceutical ingredients like Grazoprevir) requires immense precision. Impurities such as unreacted alkenes, β-hydride elimination byproducts, and ring-opened degradation products can derail downstream peptide synthesis.
This guide is designed by Senior Application Scientists to help you troubleshoot, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols to ensure absolute chemical purity.
Section 1: Diagnostic Workflow for Impurity Resolution
Use the following logic tree to trace the origin of your primary synthetic impurity based on crude NMR or LC-MS data.
Diagnostic workflow for identifying and resolving cyclopropanation impurities.
Q1: I am using the Simmons-Smith reaction to synthesize a tricyclopropylamino acid derivative, but I consistently see 15-20% unreacted alkene impurity. How can I drive this to completion?A1: Incomplete cyclopropanation is a notorious issue in the synthesis of complex active pharmaceutical ingredients (APIs), often resulting in stubborn alkene impurities that are difficult to separate via chromatography 1.
Causality: The transition state of the Simmons-Smith reaction relies on a delicate "butterfly" mechanism where the electrophilic zinc carbenoid coordinates with the alkene. Standard zinc-copper couples often aggregate or degrade prematurely. Furthermore, if the solvent is too Lewis basic, it coordinates the zinc carbenoid, reducing its electrophilicity and stalling the reaction.
Actionable Step: Switch to a modified Furukawa protocol using diethylzinc (
), diiodomethane (), and a Lewis acidic additive like dichloroacetic acid (DCA). DCA breaks up zinc oligomers and increases the electrophilicity of the carbenoid. Validated scale-ups utilizing 3.39 eq of , 3.20 eq of , and DCA at -15 °C to 15 °C have been shown to reduce alkene impurities from 20 Area Percent (AP) to <0.12 AP 1.
Q2: During the Rh-catalyzed cyclopropanation of acyclic α-alkyl-α-diazoesters with aliphatic alkenes, my major byproduct is a butenolide/alkene from β-hydride elimination rather than the cyclopropane. How do I suppress this?A2: This is a fundamental chemoselectivity issue. When the rhodium carbene intermediate forms, it faces a competing pathway: intermolecular cyclopropanation with the olefin versus intramolecular β-hydride migration (elimination) 2.
Causality: Acyclic α-alkyl-α-diazoesters form carbenes where the
-systems of the carbene and ester carbonyl are perpendicular, causing severe steric hindrance for the approaching olefin. This slow intermolecular approach allows the rapid, unimolecular β-hydride elimination to dominate 3.
Actionable Step: You must manipulate the steric environment of the catalyst. Switch from standard
to sterically demanding carboxylate ligands, such as (dirhodium tetrapivalate). The bulky ligands shield the carbene, restricting the conformational flexibility required for β-hydride migration and drastically favoring the bimolecular cyclopropanation pathway 3.
Q3: I am synthesizing noncanonical cyclopropane amino acids via the ring-opening of bicyclic carbamates. However, I am getting significant ring-opened byproducts and deprotection failures.A3: Bicyclic carbamates (generated via Hofmann rearrangement of cyclopropyl carboxamides) are highly strained. Their ring-opening must be strictly controlled to avoid undesired
Causality: The choice of protecting group and nucleophile dictates the reaction trajectory. While N-Boc and acetyl-protected carbamates can be cleanly opened under standard conditions, Fmoc-protected variants are highly base-sensitive. Using basic conditions on Fmoc-derivatives leads to premature deprotection and polymerization 4.
Actionable Step: Utilize a novel ring-opening bromination strategy. React the protected cyclic carbamate with a nucleophilic bromide source like N-bromosuccinimide (NBS) in a non-nucleophilic solvent (acetonitrile) under rigorous temperature control. This enables the synthesis of the cyclopropane amino acid core while preserving base-sensitive groups like Fmoc for downstream Solid-Phase Peptide Synthesis (SPPS) 4.
Preparation: Flame-dry a 500 mL Schlenk flask under argon. Charge with the alkene substrate (1.0 eq) and anhydrous dichloromethane (DCM).
Temperature Control: Cool the mixture to -15 °C using a dry ice/ethylene glycol bath.
Causality: Low temperatures prevent the rapid, exothermic degradation of the zinc carbenoid, ensuring it remains available for the slower alkene coordination step.
Reagent Addition: Dropwise add diethylzinc (3.39 eq, 1.0 M in hexanes). Stir for 10 minutes.
Carbenoid Generation: Slowly add diiodomethane (3.20 eq) over 30 minutes, maintaining the internal temperature strictly below -10 °C.
Self-Validation Check: Monitor by GC-MS or LC-MS after 4 hours. The alkene peak should be <1%. If >1%, immediately verify the anhydrous state of your DCM, as trace water irreversibly quenches
.
Quench: Carefully quench with saturated aqueous
at 0 °C. Extract, wash with (to remove residual iodine), and concentrate.
Preparation: In a flame-dried flask, dissolve the alkene (3.0 eq) and
(0.01 eq) in anhydrous toluene.
Temperature Control: Cool the solution to -78 °C.
Causality: Cryogenic conditions exponentially decrease the rate of unimolecular β-hydride elimination compared to the desired bimolecular cyclopropanation.
Diazo Addition: Dissolve the α-alkyl-α-diazoester (1.0 eq) in toluene and add it via a syringe pump over 2 hours.
Causality: Slow addition keeps the steady-state concentration of the diazo compound extremely low, preventing carbene dimerization (azine formation).
Self-Validation Check: Analyze the crude mixture via
NMR. The absence of vinylic protons (typically 5.5-6.5 ppm) confirms the successful suppression of the butenolide/alkene elimination byproduct.
Section 4: Quantitative Data Summaries
Table 1: Effect of Catalyst and Temperature on Rh-Catalyzed Cyclopropanation Impurity Profiles [[2]](), 3
Catalyst
Ligand Steric Bulk
Temp (°C)
Cyclopropane Yield (%)
β-Hydride Byproduct (%)
Diastereomeric Ratio (dr)
Low
25
15%
80%
1:1
High
25
19%
75%
3:2
High
25
65%
25%
90:10
High
-78
85%
< 9%
95:5
Very High (Chiral)
-78
92%
< 2%
98:2
Note: Increasing the steric bulk of the carboxylate ligand and lowering the temperature are both strictly required to invert the chemoselectivity away from the β-hydride elimination impurity.
Section 5: References
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 1
Rh-Catalyzed Intermolecular Reactions of Cyclic α-Diazocarbonyl Compounds with Selectivity over Tertiary C–H Bond Migration. Journal of the American Chemical Society (ACS). 3
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters (ACS). 4
Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration. PMC - NIH.2
Technical Support Center: Amino Ester Stability, Handling, and Troubleshooting Guide
Welcome to the Application Science Support Center. Amino esters are critical building blocks in peptide synthesis, prodrug formulation, and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. Amino esters are critical building blocks in peptide synthesis, prodrug formulation, and materials science. However, their bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester—makes them highly susceptible to rapid degradation if handled improperly.
This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot degradation issues, isolate free bases safely, and establish reliable storage protocols.
Core Mechanisms: The Causality of Degradation
To effectively troubleshoot amino ester instability, one must understand the two primary modes of degradation: Diketopiperazine (DKP) Formation and Base-Catalyzed Hydrolysis .
When an amino ester is in its unprotonated "free base" form, the alpha-amino group acts as a potent nucleophile. In concentrated solutions or neat oils, this amine rapidly attacks the ester carbonyl of an adjacent molecule (or intramolecularly in dipeptides). This cascade is thermodynamically driven by the formation of a highly stable 6-membered cyclic dipeptide known as a diketopiperazine[1],[2].
Conversely, in aqueous environments, the ester bond is highly vulnerable to base-catalyzed hydrolysis. At physiological pH (7.4) or higher, hydroxide ions rapidly cleave the ester, yielding the corresponding carboxylic acid and alcohol[3]. Storing the compound as a mineral acid salt (e.g., Hydrochloride or Trifluoroacetate) protonates the amine, neutralizing its nucleophilicity and preventing both DKP formation and hydrolysis during storage[4].
Mechanistic pathways of amino ester degradation highlighting hydrolysis and DKP formation.
Quantitative Stability Data
The rate of degradation is strictly dependent on the pH of the environment and the structural sterics of the amino acid side chain. Use the table below to benchmark the expected half-lives of your compounds.
Q1: My amino ester prodrug degrades rapidly when formulated in PBS (pH 7.4) for in vitro assays. How can I stabilize it?A1: The degradation is caused by base-catalyzed hydrolysis of the ester bond. As shown in the data above, amino esters like N-hydroxyethylglycinate can hydrolyze with a half-life of less than 15 minutes at neutral pH[1]. Acyclovir amino ester prodrugs exhibit significant stability at pH 3–5 but undergo fast chemical cleavage at pH 7.4[3]. Solution: Formulate your prodrug in a slightly acidic buffer (pH 5.0 - 6.0) and only adjust to physiological pH immediately prior to administration or assay initiation.
Q2: I neutralized my amino acid methyl ester hydrochloride to the free base, concentrated it on a rotovap, and it turned into a white, insoluble precipitate overnight. What happened?A2: You inadvertently synthesized a diketopiperazine (DKP). By removing the proton from the amine and concentrating the compound into a neat oil, you created the perfect thermodynamic environment for intermolecular aminolysis[2]. Solution: Never store amino esters as free bases. If you must isolate the free base for a coupling reaction, use it immediately in solution.
Q3: How do I efficiently extract the free base for an immediate coupling reaction without causing hydrolysis or DKP formation?A3: You must utilize a biphasic cold extraction. By keeping the aqueous layer strictly between pH 7.0 and 8.0, you balance the equilibrium: pH > 8 causes rapid ester hydrolysis, while pH < 7 results in poor extraction efficiency[4]. Performing this at 0–5°C slows down all degradation kinetics.
Validated Workflow: Safe Extraction of Amino Ester Free Bases
This protocol is a self-validating system designed to physically separate the reactive free base from aqueous hydroxide ions while minimizing the kinetic window for DKP formation[4].
Step-by-Step Methodology:
Dissolution & Chilling: Dissolve the amino ester hydrochloride salt in a minimal amount of deionized water. Chill the flask in an ice bath to 0–5°C. Causality: Low temperatures exponentially decrease the rate of base-catalyzed hydrolysis.
Biphasic Setup: Layer the aqueous solution with an equal volume of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Controlled Titration: Under vigorous stirring, slowly add cold aqueous inorganic base (e.g., 1M
or ). Monitor the aqueous layer continuously and stop when the pH reaches 7.0 – 8.0 . Causality: Exceeding pH 8.0 will rapidly hydrolyze the ester[4].
Immediate Extraction: Transfer to a separatory funnel and immediately collect the organic layer. Causality: The free base partitions into the organic layer, physically isolating it from the aqueous hydroxide ions.
Drying: Dry the organic layer over anhydrous
and filter.
Downstream Application: Use the organic solution containing the free base immediately for your coupling reaction. Do not concentrate to dryness.
Optimized step-by-step workflow for the safe extraction of reactive amino ester free bases.
References
1.[1] Title: Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s.
Source: RSC Chemical Science (rsc.org)
URL:
2.[3] Title: Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors.
Source: PMC / NIH (nih.gov)
URL:
3.[2] Title: A mechanochemical approach to access the proline–proline diketopiperazine framework.
Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)
URL:
4.[4] Title: Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).
Source: Google Patents (google.com)
URL:
how to remove unreacted starting material from synthesis
Welcome to the Process Chemistry & Synthesis Technical Support Center . Removing unreacted starting materials (SM) is one of the most critical bottlenecks in synthetic workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry & Synthesis Technical Support Center . Removing unreacted starting materials (SM) is one of the most critical bottlenecks in synthetic workflows. Failure to remove these impurities can poison downstream catalysts, complicate subsequent purifications, and compromise the integrity of biological assays.
This guide provides field-proven troubleshooting strategies, focusing on causality and self-validating protocols to ensure high-purity isolation.
Purification Strategy Decision Matrix
Decision matrix for selecting the optimal purification strategy for unreacted starting materials.
Section 1: Chemical Scavenging (Polymer-Assisted Solution-Phase)
Q: I have unreacted secondary amine in my amide coupling reaction, but my product is also basic. How do I remove the starting material without losing my product via acidic washes?A: Use a polymer-supported electrophilic scavenger, such as Macroporous (MP) Isocyanate resin.
The Causality: The isocyanate group covalently reacts with the nucleophilic unreacted amine to form a urea linkage, tethering the impurity to the insoluble polymer backbone[1]. Your product, an amide, lacks sufficient nucleophilicity to react. It is critical to choose a macroporous (MP) resin over a standard 1% cross-linked polystyrene (PS) gel-type resin if you are working in solvents like MTBE or acetonitrile. Gel-type resins require swelling in solvents like THF or DCM to expose their reactive sites; in poor swelling solvents, the polymer collapses and traps the reactive sites internally. MP resins possess a permanent, highly cross-linked pore structure that allows SM diffusion regardless of the solvent's swelling capacity, resulting in faster reactions and higher recoveries[1].
Quantification: Determine the exact molar amount of unreacted SM via quantitative LC-MS or HPLC area percentage.
Resin Loading: Add 2.0–3.0 equivalents of MP-Isocyanate resin directly to the crude reaction mixture[1].
Incubation: Agitate gently at 20–60 °C for 1–2 hours. Crucial Step: Use an orbital shaker or overhead stirrer. Do not use magnetic stir bars, as the grinding action will pulverize the beads, clogging your filters and reducing scavenging efficiency.
Validation: Analyze an aliquot of the supernatant via LC-MS. If the SM peak persists, the scavenging is incomplete; add 1.0 additional equivalent and increase the temperature.
Isolation: Filter the mixture through a sintered glass frit. Wash the resin cake with 3 column volumes of the reaction solvent to elute the purified product.
Quantitative Comparison: Scavenger Resins
Scavenger Type
Target Unreacted SM
Polymer Matrix
Swelling Required?
Typical Loading
MP-Isocyanate
Primary/Secondary Amines
Macroporous PS
No (Broad solvent compatibility)
2–3 equiv
PS-Isocyanate
Primary/Secondary Amines
1% Cross-linked PS
Yes (Requires THF, DCM, etc.)
3–4 equiv
QuadraPure TU
Transition Metals (Pd, Cu)
Macroporous
No
5 g / 100 mL
MP-Carbonate
Carboxylic Acids, Phenols
Macroporous PS
No
2–3 equiv
(Data derived from Biotage and Sigma-Aldrich technical specifications[1],)
Q: My product auto-crystallizes directly in the reaction mixture, but NMR shows it is heavily contaminated with unreacted starting material. How do I purify it without resorting to chromatography?A: Perform a complete solvent exchange followed by a controlled antisolvent precipitation.
The Causality: When a reaction auto-crystallizes rapidly, the solution has reached a state of extreme supersaturation. This leads to chaotic, kinetic nucleation where the crystal lattice forms too quickly, physically trapping (occluding) the reaction solvent and unreacted SM within the crystal defects[2]. To resolve this, you must dissolve the crude matrix completely and promote thermodynamic crystal growth, which highly ordered and naturally excludes structurally dissimilar impurities from the lattice.
Solvent Exchange: Filter the crude auto-crystallized mass and concentrate it to dryness to remove the reaction solvent.
Dissolution: Redissolve the crude residue in a minimal volume of a strong, highly solubilizing solvent (e.g., DMSO or DMF) at an elevated temperature (e.g., 60 °C)[2].
Nucleation (Cloud Point): Slowly add an antisolvent (e.g., water or EtOAc) dropwise with stirring until the solution becomes slightly cloudy and persists. Stop adding antisolvent immediately.
Annealing: Hold the mixture at this temperature for 30 minutes. This allows the initial seed crystals to dissolve and reform slowly, preventing kinetic occlusion.
Isolation: Slowly cool the mixture to 0 °C at a rate of 5 °C/min. Filter the highly crystalline product and wash with cold antisolvent. Verify purity via NMR.
Q: The unreacted starting material co-elutes with my product on normal-phase silica (
). Changing the solvent system (e.g., Hexanes/EtOAc to DCM/MeOH) hasn't improved resolution. What is the next step?A: Exploit chemical derivatization prior to chromatography to drastically alter the polarity of the unreacted starting material.
The Causality: If the SM and product share similar polar surface areas and hydrogen-bonding capabilities, standard partitioning on silica will fail. However, if the SM possesses a reactive functional group that the product lacks (or vice versa), you can intentionally react the crude mixture with a derivatizing agent. For example, converting an unreacted anhydride or alcohol into a bulky ester (e.g., using pivaloyl chloride) drastically reduces its polarity and increases its steric bulk, causing it to elute much faster on silica than the target product[3].
Self-Validating Protocol: Derivatization for Chromatographic Resolution
Derivatization: To the crude mixture containing the unreacted SM (e.g., an alcohol), add 1.5 equivalents of a derivatizing agent (e.g., pivaloyl chloride or acetic anhydride) and a mild base (e.g., triethylamine).
Reaction Monitoring: Stir for 1 hour. Check the reaction by TLC. You should observe the disappearance of the co-eluting SM spot and the appearance of a new, highly non-polar spot near the solvent front.
Chromatography: Load the derivatized crude mixture onto a silica gel column. Elute with your standard solvent system. The derivatized SM will wash off the column quickly, allowing you to isolate your pure product in the later fractions[3].
References
1.[1] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.
2. User Guide QuadraPure Metal Scavengers. Sigma-Aldrich.
3.[3] Organic Syntheses Procedure. Organic Syntheses.
4.[2] What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage.
Technical Support Center: Scaling Up Amino-Acid Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Amino Acid Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals navigati...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Amino Acid Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals navigating the complex transition from bench-scale synthesis to industrial production. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and field-proven experience.
Section 1: Core Synthesis & Reaction Kinetics
Scaling a synthesis reaction is not merely about using larger flasks and more reagents; it involves overcoming fundamental physical and chemical challenges that are negligible at the lab scale.[1] This section addresses the core of the synthesis process.
FAQ: How do I choose the right synthesis method for scale-up?
Answer: The choice of synthesis method is a critical decision that impacts scalability, cost, purity, and environmental footprint. The four primary methods are microbial fermentation, enzymatic synthesis, chemical synthesis, and protein hydrolysis.[2]
Microbial Fermentation: This is the most widely used method for large-scale production due to its cost-effectiveness and scalability.[2] It utilizes engineered microorganisms like Corynebacterium glutamicum or Escherichia coli to convert renewable feedstocks (e.g., starch, molasses) into specific amino acids.[2] While highly efficient for L-amino acids, it requires significant investment in bioreactors and downstream processing.
Enzymatic Synthesis: This method uses specific enzymes to convert precursors into high-purity amino acids.[2] It offers high selectivity, often yielding the desired chiral isomer and reducing the need for extensive purification. However, the high cost of enzymes can limit its scalability for many applications.[2][3]
Chemical Synthesis: This approach offers high scalability and can produce a wide variety of natural and non-natural amino acids with high purity (>98%).[2] However, it often involves expensive and toxic reagents, energy-intensive conditions, and generates significant chemical waste. A major challenge is the production of racemic mixtures (both D- and L-amino acids), which necessitates a difficult chiral purification step.[2][3]
Protein Hydrolysis (Extraction): This method involves breaking down natural proteins into their constituent amino acids. It is generally considered a lower-cost option but is limited by the availability of raw materials and often results in inconsistent quality and lower yields.[2]
For most industrial applications, particularly for food and feed-grade amino acids, microbial fermentation offers the best balance of cost, yield, and quality.[2] For high-value pharmaceutical applications where absolute purity and specific chirality are paramount, enzymatic or chemical synthesis may be preferred despite the higher costs.[2][3]
Troubleshooting: Reaction Fails to Reach Completion or Suffers from Low Yield
This is one of the most common issues when moving from a small to a large-scale reaction. The causes are often multifaceted.
Question: My yield has dropped significantly after scaling up from 1L to 100L. The reaction seems to stall. What should I investigate?
Answer: A drop in yield upon scale-up points to issues with reaction kinetics, mass transfer, or thermal control. Here’s a systematic approach to diagnose the problem.
Causality Checklist:
Inadequate Mixing & Mass Transfer: At the lab scale, reactants mix easily. In a large reactor, inefficient agitation can create localized "hot spots" or areas of high and low reactant concentration, preventing the reaction from proceeding uniformly.[4] This is a physical limitation, not a chemical one.[1]
Poor Heat Transfer: Chemical reactions are often exothermic. A large reactor has a much lower surface-area-to-volume ratio than a small flask, making it harder to dissipate heat.[1] The resulting temperature increase can lead to the degradation of starting materials, intermediates, or the final product, and can promote side reactions.[4][5]
Incomplete Reagent Addition/Dissolution: In a large volume, ensuring all reagents are added correctly and fully dissolved can be challenging. Poor solubility of an intermediate can cause it to precipitate out of the solution, effectively halting the reaction.[4]
Purity of Starting Materials: The larger quantities of starting materials required for scale-up may come from different suppliers or batches with different impurity profiles. These new impurities can interfere with the reaction.[4]
Troubleshooting Protocol:
Step 1: Verify Mixing Efficiency:
Ensure the reactor's agitation system (impeller type, speed) is appropriate for the viscosity and volume of the reaction mixture.
Consider installing baffles in the reactor to improve mixing and prevent vortexing.
Step 2: Analyze Thermal Profile:
Monitor the internal temperature at multiple points within the reactor, not just one.
Ensure the reactor's cooling system is functioning optimally and can handle the heat output.[4] A runaway reaction in a large reactor can be extremely dangerous.[1]
Consider slowing the rate of reagent addition to better manage the exotherm.[4]
Step 3: Confirm Stoichiometry and Solubility:
Double-check that all reagents are being added in the correct stoichiometric ratios for the new scale.[4]
If solubility is an issue, you may need to adjust the solvent volume or use a different solvent system.[4]
Step 4: Monitor Reaction Progress:
Use analytical techniques like HPLC to track the consumption of reactants and the formation of the product over time. This will confirm if the reaction is truly stalled or just proceeding much slower than expected.[4]
Section 2: Downstream Processing & Purification
After synthesis, the target amino acid must be isolated from a complex mixture of byproducts, unreacted starting materials, and other impurities. This "downstream processing" is often the bottleneck in large-scale production.[2][6]
FAQ: Why is purification such a major bottleneck in scale-up?
Answer: Purification becomes a bottleneck for several reasons that are exacerbated by scale:
Volume and Throughput: The sheer volume of material that needs to be processed requires large, expensive equipment and significant time.
Impurity Profile: Side reactions that were negligible at the lab scale can produce significant quantities of impurities at an industrial scale, complicating the purification process.[7]
Yield vs. Purity Trade-off: Achieving very high purity often requires multiple purification steps (e.g., multiple rounds of chromatography or recrystallization), each of which results in some loss of the product. Balancing purity requirements with acceptable yield is a major challenge.[8]
Solvent Handling: Large-scale purification uses vast quantities of solvents, which are costly and present environmental and safety challenges for disposal and recovery.
Troubleshooting: Inefficient Impurity Removal
Question: My final product purity is consistently below 99% after scale-up, with several persistent, unidentified impurities showing up on the HPLC. How can I improve this?
Answer: This issue requires a dual focus: identifying the impurities to understand their origin and optimizing the purification method to remove them.
Causality Checklist:
Source of Impurities: Impurities can be product-related (e.g., truncated sequences in peptide synthesis, stereoisomers) or process-related (e.g., residual solvents, reagents).[7][8] Understanding the reaction mechanism can help predict likely byproducts.
Inadequate Purification Method: The chosen method may not be suitable for the specific impurities present. For example, if an impurity has similar hydrophobicity to the target peptide, standard reverse-phase HPLC (RP-HPLC) may not be able to separate them effectively.[6]
Co-precipitation/Co-crystallization: During crystallization, impurities can become trapped within the crystal lattice of the desired product, making them very difficult to remove by simple washing.
Product Degradation: The purification conditions themselves (e.g., pH, temperature) might be causing the product to degrade, creating new impurities.[4]
Troubleshooting Protocol:
Step 1: Identify the Impurities:
Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the molecular weights of the unknown impurities.[] This can provide clues about their structure and origin.
Step 2: Optimize the Primary Purification Method:
For Crystallization: Experiment with different solvents, anti-solvents, cooling rates, and pH adjustments to find the optimal conditions that maximize the precipitation of the pure product while leaving impurities in the solution.[4][10] Adding activated carbon during workup can sometimes help remove colored impurities.[4][11]
For Chromatography: If using RP-HPLC, try altering the solvent system or buffer.[6] For some separations, switching to a different stationary phase or another technique like ion-exchange chromatography might be necessary.[2][12]
Step 3: Add a Polishing Step:
It may be necessary to add a secondary purification step. For example, an initial crystallization to remove the bulk of impurities could be followed by a final chromatographic polishing step to achieve the desired high purity.
Step 4: Review the Synthesis Process:
The most effective way to deal with impurities is to prevent their formation in the first place. Re-examine the reaction conditions (temperature, reaction time) to see if they can be modified to minimize the formation of side products.[4]
Section 3: Quality Control & Analytical Challenges
Robust analytical methods are essential for monitoring the entire production process, from raw materials to the final product, ensuring consistency and compliance with regulatory standards.[13][14]
FAQ: What are the critical quality attributes (CQAs) to monitor during scale-up?
Answer: Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that must be within an appropriate limit to ensure the desired product quality. For amino acids, key CQAs include:
Purity: The percentage of the desired amino acid, typically measured by HPLC.[13]
Impurity Profile: The identity and quantity of any impurities.[13]
Chiral Purity: The ratio of the desired enantiomer (e.g., L-amino acid) to the undesired one (D-amino acid), also known as enantiomeric excess.[3]
Residual Solvents: The amount of any solvents remaining from the synthesis and purification process.[13]
Heavy Metals: The content of heavy metals like lead, arsenic, and mercury must be below strict limits.[13]
Microbial Limits & Endotoxins: For pharmaceutical applications, the product must be tested to ensure it is free from microbial contamination and bacterial endotoxins.[13]
Question: My chemical synthesis is producing a nearly 50/50 mix of D- and L-isomers. How can I resolve the desired L-isomer at scale?
Answer: This is a classic challenge of chemical synthesis. Unlike biological systems which are stereospecific, chemical reactions often are not.[3] Resolving enantiomers (chiral isomers) on a large scale is difficult and costly.
Causality & Resolution Strategies:
Racemization: The reaction conditions themselves (e.g., high temperature, extreme pH) might be causing the desired isomer to convert into the undesired one, leading to a racemic mixture.
Resolution Methods:
Enzymatic Resolution: This is a highly effective method. An enzyme that selectively acts on one of the isomers is used. For example, L-amino acid oxidase can be used to oxidize only the L-amino acids, leaving the D-enantiomers behind for purification.[3]
Chiral Chromatography: This involves using a special chromatography column with a chiral stationary phase that interacts differently with the two enantiomers, allowing them to be separated. While effective, this can be very expensive to scale up.
Diastereomeric Crystallization: The racemic mixture is reacted with a pure chiral resolving agent to form two diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by crystallization. Afterward, the resolving agent is removed to yield the pure desired enantiomer.
Recommendation: For large-scale production, enzymatic resolution often provides the most economical and efficient solution for separating D/L amino acid mixtures.[3]
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: General Protocol for Monitoring Reaction Progress via HPLC
This protocol provides a framework for tracking the consumption of a key starting material (SM) and the formation of the product (P).
Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small, representative aliquot (e.g., 0.1 mL) from the reactor. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of a suitable solvent (e.g., mobile phase) to stop the reaction and prevent further changes.
Standard Preparation: Prepare a series of standards of known concentrations for both the starting material and the purified product.
HPLC Analysis:
Column: A C18 reverse-phase column is commonly used.[6]
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., 0.1% TFA in acetonitrile) is typical.[6]
Detection: UV detection at 210-220 nm is standard for peptides and amino acids.[6]
Data Analysis: Inject the prepared samples and standards onto the HPLC system. Integrate the peak areas for the starting material and the product. Use the standard curve to calculate the concentration of each in your samples over time. This allows you to determine the reaction rate and endpoint.
Appendix B: Data Tables
Table 1: Comparison of Industrial Amino Acid Production Methods [2]
Method
Scalability
Cost
Purity
Environmental Impact
Key Limitations
Microbial Fermentation
High
Low
High
Low-Medium
Requires complex downstream processing
Enzymatic Synthesis
Medium
High
Very High
Low
High cost of enzymes
Chemical Synthesis
High
High
Very High
High
Produces racemic mixtures; toxic waste
Protein Hydrolysis
Low
Low
Medium
High
Inconsistent quality; limited availability
Table 2: Common Analytical Methods for Purity Verification [][13][]
Analytical Method
Purpose
Key Advantages
HPLC
Measures concentration and detects impurities.
Highly mature, good reproducibility, accurate quantification.
LC-MS/MS
Identifies and quantifies components, especially in complex samples.
Extremely high sensitivity and specificity.
GC
Detects residual solvents.
Standard method for volatile compounds.
AAS
Detects trace heavy metals.
Critical for ensuring safety in food and pharma grades.
Appendix C: Diagrams
Diagram 1: General Workflow for Amino Acid Synthesis Scale-Up
Caption: A typical workflow from lab-scale synthesis to final product.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing the cause of low yield.
References
Yasmin Trading. (2025, August 10). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.
WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
Feng, S., et al. (2024, May 8). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Royal Society Open Science.
BenchChem. (2025). Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione.
Joshua, I., et al. (2024, April 1). Challenges and Solutions in D-Amino Acid Production Methods. ResearchGate.
Bachem. Peptide Purification Process & Methods: An Overview.
BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.
Federation of American Scientists. (2023, May 15). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge.
Shimadzu. Analytical Methods for Amino Acids.
Slaninova, A., et al. (2021, May 8). Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. MDPI.
BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
Rogalinski, T., et al. (2004, May 20). Reaction Kinetics of Amino Acid Decomposition in High-Temperature and High-Pressure Water. Industrial & Engineering Chemistry Research.
Jinghai Amino Acid. (2025, December 1). Purity Standards and GMP Requirements for Food-Grade and Pharmaceutical-Grade Essential Amino Acids.
Shao, A., & Drewnowski, A. (2019). The Safety and Regulatory Process for Amino Acids in Europe and the United States. The Journal of Nutrition.
The Good Food Institute. (2025, December). Amino acid cost and supply chain analysis-executive summary.
Carter, E. S., & Carter, C. W. (2008). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Methods.
BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
Ye, C., et al. (2022, January 19). Yeast has evolved to minimize protein resource cost for synthesizing amino acids. Proceedings of the National Academy of Sciences.
DESOTEC. Amino acid purification with activated carbon.
Chen, C., et al. (2021). Scale-Up Syntheses of Amino Acid NCAs. ResearchGate.
GenScript. (2024, April 11). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control.
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Creative Proteomics. Amino Acid Analysis Methods.
Diaion. Separation and Refining of Amino acids.
AAPPTec. Planning a Peptide Synthesis.
Wu, G. (2020, August 18). Analytical methods for amino acid determination in organisms. ResearchGate.
Google Patents. Process for purifying long chain amino acids.
BenchChem. (2025). Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis.
Bachem. (2023, February 17). Innovative Approaches for Large-Scale Peptide Production.
Parker, E. T., et al. (2011, December 3). Enhanced Synthesis of Alkyl Amino Acids in Miller's 1958 H2S Experiment. Orig Life Evol Biosph.
Parker, E. T., et al. (2011, March 21). Primordial synthesis of amines and amino acids in a 1958 Miller H2S-rich spark discharge experiment. Proceedings of the National Academy of Sciences.
improving solubility of cyclopropyl amino acid derivatives
Technical Support Center: Overcoming Solubility Bottlenecks in Cyclopropyl Amino Acid Derivatives Welcome from the Senior Application Scientist Hello, and welcome to the Technical Support Center. As a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Solubility Bottlenecks in Cyclopropyl Amino Acid Derivatives
Welcome from the Senior Application Scientist
Hello, and welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have successfully utilized cyclopropyl amino acid derivatives—such as 1-aminocyclopropanecarboxylic acid (ACC) or cyclopropylglycine—to restrict conformational flexibility, improve metabolic stability, and push compounds into the "beyond Rule of 5" (bRo5) chemical space.
However, these same structural constraints often lead to a catastrophic drop in aqueous solubility. This guide is designed to help you troubleshoot precipitation issues, understand the thermodynamic causality behind them, and implement field-proven, self-validating protocols to rescue your assays.
Part 1: The Causality of Insolubility
Before troubleshooting, we must understand the physics of the problem. Why does a small cyclopropyl ring cause such severe precipitation?
Caption: Mechanistic relationship between cyclopropyl rigidity and solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does incorporating a cyclopropyl amino acid plummet my compound's solubility?A1: It is a thermodynamic issue, not just an increase in lipophilicity. While the cyclopropyl ring adds hydrophobicity, its primary effect is restricting conformational flexibility. This rigidity pre-organizes the molecule, significantly increasing the crystal lattice energy. When the energy required to break the crystal lattice exceeds the solvation energy provided by water, the compound precipitates. You aren't just fighting water; you are fighting the molecule's thermodynamic drive to pack tightly into a crystal 1.
Q2: I need to test a highly lipophilic cyclopropyl derivative in vivo, but it crashes out in PBS. What is the standard rescue formulation?A2: For rigid, lipophilic amino acid derivatives, an aqueous-only vehicle will fail. We recommend a validated step-wise micellar formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline 2. The order of addition is non-negotiable (see Protocol A below). Adding aqueous buffer directly to a DMSO stock causes localized supersaturation and irreversible crashing.
Q3: We are in the hit-to-lead phase and cannot rely on heavy formulations. How can we structurally modify the compound to rescue solubility while keeping the cyclopropyl constraint?A3: You have two primary medicinal chemistry levers:
Prodrug Strategies: Attach a highly polar, transient promoiety. Esterifying the cyclopropyl amino acid with a hydrophilic amino acid (e.g., valine or lysine) creates a bio-reversible derivative that utilizes endogenous transporters (like LAT1) to improve both solubility and permeability 3.
Lattice Disruption: If the cyclopropyl group is part of a peptide backbone, exposed amide protons form strong intermolecular hydrogen bonds. N-methylation of the adjacent amide bonds or utilizing N,N-pyrrolidinyl glutamine to sequester exposed NH groups will disrupt the crystal lattice, dramatically improving thermodynamic solubility 4.
Part 3: Troubleshooting Workflows & Methodologies
Caption: Troubleshooting workflow for resolving cyclopropyl amino acid precipitation.
Protocol A: Step-wise Co-solvent Formulation for In Vivo Assays
Causality: A step-wise gradient creates a micellar transition state, keeping the rigid hydrophobic cyclopropyl moiety solvated as the dielectric constant of the medium gradually increases.
Self-Validation Checkpoints: At each step, the solution must remain optically clear. If turbidity appears, the system has failed, and you must adjust the ratios.
Solubilization: Weigh the cyclopropyl amino acid derivative and dissolve it completely in 10% (v/v) DMSO .
Validation: The solution must be 100% clear. If particulate remains, sonicate for 5 minutes.
Gradient Transition: Add 40% (v/v) PEG300 and vortex vigorously.
Validation: If the solution turns cloudy here, the compound is too lipophilic for this PEG ratio; discard and restart with 50% PEG300.
Micelle Formation: Add 5% (v/v) Tween 80 and mix well until fully clarified.
Causality: Tween 80 acts as a surfactant to encapsulate the hydrophobic regions before water is introduced 2.
Aqueous Quench: Add 45% (v/v) Saline/PBS dropwise while continuously vortexing.
Validation: A successful formulation will remain completely transparent. If it turns milky, the thermodynamic solubility in the aqueous fraction has been exceeded.
Protocol B: Hydrochloride Salt Generation to Disrupt Lattice Packing
Causality: The zwitterionic nature of cyclopropyl amino acids at physiological pH often leads to a net-zero charge, maximizing crystal lattice packing. Converting the amine to a hydrochloride salt lowers the pKa of the microenvironment and disrupts lattice stacking.
Dissolution: Dissolve the free base cyclopropyl amino acid in a minimal volume of dry organic solvent (e.g., anhydrous diethyl ether or ethanol).
Acidification: Slowly introduce 1.1 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) under an inert atmosphere.
Precipitation: Stir at 0–4°C for 30 minutes to induce precipitation of the salt.
Isolation: Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.
Validation: Successful salt formation is validated by an immediate dissolution in unbuffered water at >40 mg/mL 2. If the resulting powder remains insoluble, the salt disproportionated during drying, indicating the need for a stronger counterion (e.g., mesylate).
Part 4: Quantitative Data Summary
The following table summarizes the expected solubility improvements when applying the strategies discussed above to standard cyclopropyl amino acid derivatives (e.g., ACC).
National Center for Biotechnology Information (PMC). "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding." Journal of the American Chemical Society. 4
ChemRxiv. "General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres." ChemRxiv. 5
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Focus: Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4)
Introduction: The Analytical Challenge
Methyl 3-amino-3-cyclopropylpentanoate (
, Exact Mass: 171.1259 Da) is a sterically hindered, non-canonical amino acid ester. In modern drug discovery, incorporating cyclopropyl moieties into peptidomimetics is a proven strategy to restrict backbone conformation and enhance metabolic stability against proteases.
However, the structural complexity of this compound presents unique analytical challenges. The proximity of the cyclopropyl ring to the primary amine and the methyl ester creates competing fragmentation pathways under Collision-Induced Dissociation (CID). To accurately characterize and quantify this compound, researchers must choose the appropriate mass spectrometry (MS) platform. This guide objectively compares High-Resolution Mass Spectrometry (LC-ESI-Q-TOF), Nominal Mass Spectrometry (LC-ESI-QqQ), and Gas Chromatography-Mass Spectrometry (GC-EI-MS), providing experimental data and self-validating protocols to guide your platform selection.
Mechanistic Insights: The Causality of Fragmentation
As an Application Scientist, understanding why a molecule fragments is just as critical as knowing how to detect it. Under Positive Electrospray Ionization (ESI+), Methyl 3-amino-3-cyclopropylpentanoate readily protonates at the primary amine, yielding an
precursor ion at m/z 172.1332.
When subjected to CID, the molecule undergoes three primary, predictable structural rearrangements:
Amine Loss: Neutral loss of ammonia (
) yields a fragment at m/z 155.1067.
Ester Cleavage: The methyl ester is highly labile, resulting in the neutral loss of methanol (
) to form a stable acylium-like ion at m/z 140.1070.
Cyclopropyl Ring Opening: The cyclopropyl ring in amino acids is inherently strained. As demonstrated in authoritative studies on [1] and [2], these rings can undergo specific rearrangements under energetic conditions. In our CID model, the m/z 140.1070 intermediate undergoes a secondary fragmentation. Here lies the critical analytical divergence: it can lose Carbon Monoxide (
, ) or Ethylene (, ) from the opening of the cyclopropyl ring.
Caption: Proposed CID fragmentation pathway highlighting isobaric losses distinguishable only by HRMS.
Platform Comparison: Selecting the Right Tool
To resolve the isobaric fragments described above, or to achieve sub-nanogram quantification, the choice of analytical platform is paramount.
Table 1: Performance Comparison of Analytical Platforms
Feature
LC-ESI-Q-TOF (HRMS)
LC-ESI-QqQ (Triple Quad)
GC-EI-MS (Single Quad)
Primary Application
Structural Elucidation, Impurity Profiling
High-Throughput PK/PD Quantification
Orthogonal Confirmation
Mass Accuracy
Nominal ()
Nominal ()
Sensitivity (LOD)
Linear Dynamic Range
Sample Prep
Dilute & Shoot
Protein Precipitation / SPE
Derivatization Required (BSTFA)
Isobaric Resolution
Yes (Distinguishes vs )
No (Both appear as loss)
No (Relies on spectral library)
The Verdict:
Use Q-TOF during the early synthesis phases to confirm the exact mass and verify that the cyclopropyl ring is intact (by measuring the exact mass of the m/z 112 fragment).
Transition to QqQ for downstream pharmacokinetic (PK) studies where sensitivity and sample throughput are the priorities.
Caption: Overall analytical workflow comparing HRMS and Nominal MS platforms for the target compound.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following LC-ESI-QqQ protocol is designed as a self-validating system. System suitability criteria are embedded within the workflow to guarantee data trustworthiness.
Sample Preparation (Protein Precipitation)
Aliquot
of plasma sample containing the analyte into a microcentrifuge tube.
Add
of ice-cold Acetonitrile (containing of an isotopically labeled internal standard).
Vortex for 30 seconds, then centrifuge at
for 10 minutes at .
Transfer
of the supernatant to an autosampler vial.
UHPLC Separation Parameters
Column: Agilent Poroshell 120 EC-C18 (
).
Mobile Phase A:
Formic Acid in HPLC-grade Water.
Mobile Phase B:
Formic Acid in Acetonitrile.
Gradient:
for 0.5 min, ramp to over 3.0 min, hold for 1.0 min, re-equilibrate at for 1.5 min.
Flow Rate:
.
Injection Volume:
.
QqQ Mass Spectrometry Parameters (MRM Mode)
Configure the triple quadrupole in Positive ESI Multiple Reaction Monitoring (MRM) mode.
Table 2: Optimized MRM Transitions for LC-QqQ
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
172.1
140.1
50
15
Quantifier (Ester Cleavage)
172.1
112.1
50
25
Qualifier (Ring Opening)
172.1
155.1
50
10
Qualifier (Amine Loss)
Self-Validation & System Suitability Criteria
Before analyzing unknown samples, the system must validate itself:
Step 1 (Carryover Check): Inject a blank solvent. The peak area at the retention time of the analyte must be
of the Lower Limit of Quantification (LLOQ).
Step 2 (Sensitivity Check): Inject the LLOQ standard (
). The Signal-to-Noise (S/N) ratio for the transition must be .
Step 3 (Ion Ratio Stability): The ratio of the Quantifier (
) to the Qualifier () in all samples must remain within of the ratio established by the calibration curve. Failure to meet this indicates co-eluting isobaric interference, necessitating a switch to the HRMS platform.
References
Title: Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters.
Source: UC Berkeley Electronic Theses and Dissertations.
URL: [Link]
Title: Characterization of the Aminocarboxycyclopropane-Forming Enzyme CmaC.
Source: Biochemistry (American Chemical Society).
URL: [Link]
Comparative
Analytical Comparison Guide: IR Spectroscopic Characterization of Methyl 3-amino-3-cyclopropylpentanoate
Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Drug Development Professionals Compound Focus: Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) Executive Summary In the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Drug Development Professionals
Compound Focus: Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4)
Executive Summary
In the development of complex pharmaceutical intermediates, the precise spectroscopic characterization of densely substituted, sterically hindered molecules is critical. Methyl 3-amino-3-cyclopropylpentanoate presents a unique analytical challenge: it contains a primary amine, a methyl ester, and a highly strained cyclopropyl ring clustered around a chiral quaternary carbon center.
This guide provides an objective, deeply technical comparison of the infrared (IR) spectral features of this compound against structural analogs. Furthermore, it evaluates the performance of Attenuated Total Reflectance (FTIR-ATR) versus traditional Potassium Bromide (KBr) transmission techniques, providing self-validating protocols to ensure spectral integrity and prevent moisture-induced artifacts.
Mechanistic Spectral Fingerprinting: The Causality of the Peaks
To accurately identify Methyl 3-amino-3-cyclopropylpentanoate, one must look beyond simply matching peaks to a library. Understanding the quantum mechanical causality—specifically how molecular geometry dictates the force constants (
) in Hooke's Law—is essential for robust structural validation.
The Cyclopropyl C-H Stretch (The Diagnostic Marker): In standard aliphatic chains, sp³ hybridized C-H bonds exhibit stretching frequencies below 3000 cm⁻¹. However, the 60° bond angles of the cyclopropane ring force the internal C-C bonds to adopt higher p-character (bent bonds) to relieve ring strain. Consequently, the external C-H bonds gain significant s-character (approaching sp² hybridization). This increased s-character shortens and strengthens the C-H bond, increasing its force constant and shifting the stretching frequency above 3000 cm⁻¹ (typically 3080–3040 cm⁻¹)[1].
The Primary Amine (N-H Stretches): The -NH₂ group exhibits two distinct stretching modes due to symmetric and asymmetric vibrations, typically appearing as a doublet between 3300 cm⁻¹ and 3400 cm⁻¹[2][3].
The Methyl Ester (C=O and C-O Stretches): The carbonyl (C=O) stretch of the aliphatic methyl ester is highly polarized and typically presents as the strongest peak in the spectrum, sharply resolved around 1735–1750 cm⁻¹.
To objectively demonstrate the specificity of IR spectroscopy for this intermediate, we compare the expected spectral performance of Methyl 3-amino-3-cyclopropylpentanoate against a closely related analog: Methyl 3-amino-3-methylpentanoate (where the cyclopropyl ring is replaced by a simple methyl group).
Table 1: Comparative IR Functional Group Assignments
Vibrational Mode
Methyl 3-amino-3-cyclopropylpentanoate (cm⁻¹)
Methyl 3-amino-3-methylpentanoate (cm⁻¹)
Mechanistic Causality & Diagnostic Value
N-H Stretch (Asymmetric & Symmetric)
~3380, ~3310
~3385, ~3315
Confirms the presence of the primary amine. Doublet nature is diagnostic of -NH₂ vs -NH-[3].
Cyclopropyl C-H Stretch
3080 – 3040
Absent
Key Differentiator: High s-character of the strained cyclopropyl ring shifts absorption >3000 cm⁻¹[1].
Aliphatic C-H Stretch
2960 – 2850
2960 – 2850
Standard sp³ alkyl backbone stretching; present in both molecules.
Ester C=O Stretch
~1740
~1740
Confirms the un-conjugated methyl ester linkage.
N-H Scissoring (Bend)
~1620
~1620
Secondary confirmation of the primary amine.
C-O Stretch (Ester)
1200 – 1150
1200 – 1150
Confirms the ester C-O-C asymmetric stretch.
Expert Insight: While standard FTIR easily differentiates the cyclopropyl analog from the methyl analog via the >3000 cm⁻¹ region, it cannot differentiate the (R) and (S) enantiomers of Methyl 3-amino-3-cyclopropylpentanoate. Chiral differentiation would require Vibrational Circular Dichroism (VCD).
Analytical Methodology Comparison: FTIR-ATR vs. KBr Transmission
The choice of sample introduction technique heavily influences the quality of the resulting spectrum, particularly for amine-containing compounds where moisture interference is a critical failure point[4][5].
Attenuated Total Reflectance (FTIR-ATR)
Performance: ATR utilizes an evanescent wave that penetrates only a few micrometers into the sample. It requires zero sample preparation[4][6].
Advantage for this Compound: Because the N-H stretching region (3300–3400 cm⁻¹) is critical for identifying the primary amine, ATR is the superior qualitative choice . It avoids the use of hygroscopic matrices, ensuring that broad O-H stretching bands from atmospheric moisture do not obscure the delicate N-H doublet[5].
Transmission (KBr Pellet)
Performance: The sample is dispersed in an infrared-transparent alkali halide matrix.
Advantage for this Compound: KBr adheres strictly to the Beer-Lambert law, offering a longer effective pathlength[7]. It is the superior quantitative choice if the goal is detecting trace impurities (e.g., unreacted starting materials)[5][7]. However, KBr is highly hygroscopic; poor preparation will result in water absorption that masks the amine peaks[4][8].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Each step contains a built-in quality control checkpoint.
Protocol A: Qualitative Structural ID via FTIR-ATR
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
Validation Checkpoint: Examine the background single-beam energy profile. The presence of peaks in the 3000-2800 cm⁻¹ region indicates residual organic contamination. Do not proceed until the background is flat.
Sample Application: Apply a small drop (if viscous liquid) or powder of Methyl 3-amino-3-cyclopropylpentanoate to cover the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Data Acquisition & Correction: Collect the sample spectrum.
Validation Checkpoint: Because ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), apply an ATR-correction algorithm in the spectrometer software to normalize peak intensities for accurate library comparison.
Protocol B: Quantitative Trace Analysis via KBr Pellet
Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours to eliminate absorbed water. Store in a desiccator.
Sample Grinding: Weigh ~1 mg of the compound and ~100 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds.
Causality Check: Excessive grinding can induce polymorphic changes or degrade the sample via localized heating. Insufficient grinding leaves particle sizes larger than the IR wavelength, causing severe Mie scattering.
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk[6][7].
Data Acquisition: Run the sample against a blank KBr pellet background.
Validation Checkpoint: Inspect the baseline between 4000 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates Mie scattering (particles too large). A broad peak at 3400 cm⁻¹ indicates moisture contamination, invalidating the N-H region[4].
Workflow Visualization
The following decision matrix illustrates the optimal analytical workflow based on the specific sensitivities of amine-derivatives.
Figure 1: Decision matrix and workflow for FTIR analysis of moisture-sensitive amine derivatives.
References
Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from:[Link]
American Chemical Society (ACS). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. Retrieved from:[Link]
MAS Journal of Applied Sciences. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Retrieved from:[Link]
Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from:[Link]
American Institute of Physics (AIP). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Retrieved from:[Link]
Al-Mustansiriyah University. The features of IR spectrum (Hydrocarbons C-H and C-C stretching and bending vibrations). Retrieved from:[Link]
A Comprehensive Guide to Enantiomeric Purity Analysis: Chiral HPLC and Comparative Methodologies
In modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is as critical as its macroscopic chemical structure. Because biological systems are inherently chiral, the enantiomers of a ra...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is as critical as its macroscopic chemical structure. Because biological systems are inherently chiral, the enantiomers of a racemic drug often exhibit vastly different pharmacokinetic and pharmacodynamic profiles[1]. Regulatory agencies mandate the rigorous quantification of enantiomeric excess (%ee) to ensure that the inactive or potentially toxic distomer is controlled.
This guide provides an objective, data-driven comparison of Chiral High-Performance Liquid Chromatography (HPLC) methodologies, evaluates alternative techniques like Supercritical Fluid Chromatography (SFC), and outlines a self-validating experimental protocol for determining enantiomeric purity.
Mechanistic Foundations of Chiral Recognition
Unlike achiral chromatography, which relies on generalized polarity or hydrophobicity, chiral separation requires a highly specific stereochemical environment. This is achieved using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the "Three-Point Interaction Model" . For chiral discrimination to occur, the analyte must form transient diastereomeric complexes with the chiral selector on the CSP. At least three simultaneous interactions (e.g., hydrogen bonding,
interactions, dipole-dipole stacking, or steric inclusion) must take place, and at least one of these must be stereochemically dependent[2]. The difference in the thermodynamic stability of these transient complexes dictates the difference in retention times between the two enantiomers.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical variable in method development. Tens of thousands of chiral compounds have been successfully resolved by direct CSP methods[]. Below is an objective comparison of the most prevalent CSP classes used in the industry today.
Table 1: Comparative Performance of Major CSP Classes
CSP Class
Example Columns
Chiral Selector
Primary Interactions
Best Suited For
Derivatized Polysaccharides
Chiralpak AD, Lux Cellulose-1
Amylose or Cellulose carbamates
H-bonding, , dipole, steric fit
Broad spectrum of pharmaceuticals; the industry default starting point[4].
Macrocyclic Antibiotics
Chirobiotic V, T
Vancomycin, Teicoplanin
Ionic, H-bonding, steric inclusion
Unprotected amino acids, highly polar or ionizable molecules.
Cyclodextrins
Chiral CD-PH
-cyclodextrin
Hydrophobic inclusion complexation
Aromatic rings, positional isomers, and cyclic compounds[2].
Note: Immobilized polysaccharide columns (e.g., Chiralpak IA/IC) have largely superseded coated versions because they allow the use of "forbidden" solvents like ethyl acetate or dichloromethane, enabling simultaneous chiral-achiral impurity profiling[6].
Chiral HPLC vs. Supercritical Fluid Chromatography (SFC)
While Chiral HPLC remains the most widely validated technique, Supercritical Fluid Chromatography (SFC) has rapidly gained ground as a highly efficient alternative[5]. SFC utilizes supercritical carbon dioxide (
) combined with organic modifiers (like methanol or ethanol) as the mobile phase.
Because supercritical fluids possess gas-like diffusivity and liquid-like density, SFC overcomes the mass transfer limitations inherent to standard HPLC[].
Table 2: Quantitative Comparison: Chiral HPLC vs. Chiral SFC
Parameter
Chiral HPLC
Chiral SFC
Impact on Workflow
Mobile Phase
Aqueous/Organic Liquids
Supercritical + Co-solvent
SFC is considered "greener" and cheaper at scale[7].
Analysis Time
10 – 30 minutes
2 – 5 minutes
SFC provides significantly higher throughput for screening[8].
Column Equilibration
Slow (requires 10-20 column volumes)
Extremely Fast
SFC allows rapid automated screening of multiple CSPs[9].
Preparative Scale-Up
High cost of solvent evaporation
Easy fraction recovery upon depressurization
SFC yields higher productivity (up to 98%) for mg-to-kg scale purification[7].
Method Development Workflow
Developing a chiral method requires a systematic approach to avoid false negatives (where enantiomers co-elute and appear as a single pure peak). The following logic tree dictates the modern screening approach.
Caption: Systematic Chiral HPLC method development workflow for enantiomeric purity analysis.
Self-Validating Experimental Protocol: Enantiomeric Purity of Fmoc-D-Val-OH
To ensure scientific integrity, a chiral analysis protocol cannot simply be a list of steps; it must be a self-validating system . The following protocol details the reversed-phase enantiomeric separation of Fmoc-D-Val-OH, a critical chiral building block in peptide synthesis[4].
Materials & Conditions
Column: Lux Cellulose-1 (Polysaccharide-based CSP). Causality: The bulky Fmoc protecting group provides excellent
interactions that fit perfectly into the helical grooves of the cellulose carbamate structure.
Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA is strictly required to suppress the ionization of the free carboxylic acid on the valine moiety. Without TFA, secondary ionic interactions with the silica support will cause severe peak tailing, masking the minor enantiomer[1][4].
Detection: UV at 220 nm.
Step-by-Step Methodology
Step 1: System Equilibration & Blank Injection
Flush the column with the mobile phase at 1.0 mL/min until the baseline is completely stable.
Inject a blank (mobile phase only).
Validation Logic: This proves there is no carryover from previous runs. If a peak appears at the expected retention time of the distomer, the system is contaminated, and any subsequent purity calculation will be invalid.
Step 2: System Suitability Test (SST) via Racemate Injection
Prepare a 1.0 mg/mL solution of racemic Fmoc-Val-OH (containing 50% D-isomer and 50% L-isomer).
Inject 10 µL of the racemate.
Calculate the resolution factor (
) between the two peaks.
Validation Logic: must be (baseline resolution). If the system cannot resolve the racemate today, it is physically incapable of accurately quantifying a 0.1% enantiomeric impurity in the actual sample.
Step 3: Limit of Quantitation (LOQ) Spike Recovery
Take a pure sample of Fmoc-D-Val-OH and spike it with exactly 0.1% (w/w) of the L-isomer.
Inject the spiked sample.
Validation Logic: This proves that the massive peak of the major enantiomer (D) does not tail into and obscure the minor enantiomer (L). If the 0.1% spike cannot be accurately integrated, the method's LOQ is insufficient for pharmaceutical quality control.
Step 4: Sample Analysis & Data Processing
Inject the unknown Fmoc-D-Val-OH sample.
Integrate the peak areas for both the D and L enantiomers.
Data Analysis and Validation Metrics
The primary metric for this analysis is the Enantiomeric Excess (%ee), which quantifies the optical purity of the sample. It is calculated using the integrated peak areas from Step 4[1][4]:
For a method to be fully validated under ICH Q2 guidelines, it must demonstrate:
Precision: Intra-day and inter-day Relative Standard Deviation (%RSD) of the minor enantiomer peak area must be
Precision Engineering of Biologics: A Comparative Guide to Non-Canonical Amino Acids in Site-Specific Conjugation
The transition from stochastic bioconjugation to site-specific engineering represents a paradigm shift in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Historically, conjugating...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from stochastic bioconjugation to site-specific engineering represents a paradigm shift in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Historically, conjugating payloads to endogenous lysine or cysteine residues yielded highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DARs), leading to unpredictable pharmacokinetics and narrow therapeutic windows[1].
The genetic incorporation of non-canonical amino acids (ncAAs) via amber suppression technology solves this by introducing unique, bioorthogonal chemical handles at precise locations within the protein backbone[2]. However, not all ncAAs yield the same bioactivity. As an application scientist, selecting the correct ncAA requires balancing conjugation kinetics, linker stability, and the physiological conditions required for the reaction. This guide objectively compares the performance and bioactivity profiles of three industry-standard ncAAs: p-Acetylphenylalanine (pAcF) , p-Azidomethyl-L-phenylalanine (pAMF) , and N6-((2-azidoethoxy)carbonyl)-L-lysine (AzK) .
Mechanistic Comparison of Core ncAAs
The bioactivity of an ADC is inextricably linked to the structural integrity of the antibody and the stability of the payload linker in systemic circulation[1]. The choice of ncAA directly dictates the conjugation chemistry, which in turn impacts these critical parameters.
p-Acetylphenylalanine (pAcF)
Chemistry: Introduces a bioorthogonal ketone group that reacts with alkoxyamine-functionalized payloads via oxime ligation [3].
Causality of Bioactivity: The resulting oxime bond is highly stable in human plasma, preventing premature payload shedding. This stability significantly enhances the therapeutic index by minimizing off-target toxicity[3].
Limitations: Oxime ligation is kinetically slow and typically requires an acidic environment (pH 4.5–5.5) or an aniline catalyst to achieve high yields[2]. Exposing sensitive biologics to low pH can induce localized unfolding or aggregation, which may marginally reduce the binding affinity (and thus bioactivity) of certain fragile antibodies.
p-Azidomethyl-L-phenylalanine (pAMF)
Chemistry: Introduces an azide group separated from the phenyl ring by a methylene spacer. It reacts with strained alkynes (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4].
Causality of Bioactivity: The methylene spacer in pAMF increases the aliphatic nature and reactivity of the azide compared to direct phenyl-azides. SPAAC click chemistry proceeds rapidly at physiological pH (7.4) without the need for toxic copper catalysts[2]. By keeping the antibody in its native physiological state during conjugation, pAMF ensures near-complete conjugation efficiency (>95%) while perfectly preserving the antibody's tertiary structure and antigen-binding bioactivity[4].
N6-((2-azidoethoxy)carbonyl)-L-lysine (AzK)
Chemistry: An azide-containing lysine derivative that also utilizes SPAAC click chemistry[4].
Causality of Bioactivity: Unlike the rigid aromatic rings of pAcF and pAMF, AzK provides a longer, flexible aliphatic side chain[2]. This flexibility drastically reduces steric hindrance when conjugating bulky, hydrophobic payloads (like Pyrrolobenzodiazepine dimers). The resulting triazole linkage is highly stable, and the reduced steric clash ensures that the payload does not interfere with the antibody's paratope, maintaining maximum receptor-mediated internalization and cytotoxicity[4].
Quantitative Performance Data
The following table synthesizes the experimental performance metrics of these three ncAAs when incorporated into a standard anti-HER2 IgG1 framework (e.g., Trastuzumab) for ADC generation.
Parameter
pAcF (Ketone)
pAMF (Azide)
AzK (Azide)
Conjugation Chemistry
Oxime Ligation
SPAAC (Copper-free Click)
SPAAC (Copper-free Click)
Optimal Reaction pH
4.5 – 5.5
7.0 – 7.4
7.0 – 7.4
Conjugation Efficiency
~80 - 90%
> 95%
> 95%
Linker Plasma Stability
High (Stable Oxime)
Very High (Stable Triazole)
Very High (Stable Triazole)
Steric Flexibility
Low (Rigid Phenyl)
Moderate (Methylene Spacer)
High (Aliphatic Chain)
Relative Bioactivity (IC50)
High
Very High
Very High
Logical Workflows and Mechanisms
To understand how ncAA selection translates to targeted bioactivity, we must map the lifecycle of the conjugate from genetic encoding to cellular apoptosis.
Workflow for site-specific ADC generation using non-canonical amino acids.
Mechanism of action for ncAA-conjugated ADCs driving targeted bioactivity.
To ensure trustworthiness and reproducibility, the evaluation of an ncAA's impact on bioactivity must follow a self-validating experimental protocol. The following methodology outlines the generation and in vitro validation of a pAMF-based ADC.
Step 1: Site-Specific ncAA Incorporation
Plasmid Design: Co-transfect CHO cells with a plasmid encoding the antibody (with a TAG amber nonsense codon engineered at the desired heavy chain site, e.g., HC-A121) and a plasmid encoding an orthogonal tyrosyl tRNA/aaRS pair evolved for pAMF[4].
Expression: Culture the cells in media supplemented with 2 mM pAMF.
Causality Check: The orthogonal aaRS ensures pAMF is only incorporated at the TAG codon. If pAMF is omitted from the media, expression truncates, validating the absolute site-specificity of the system[2].
Step 2: SPAAC Bioconjugation
Buffer Exchange: Exchange the purified pAMF-antibody into PBS (pH 7.4).
Conjugation: Add 5 molar equivalents of DBCO-PEG-MMAE (payload) per azide site. Incubate at room temperature for 4 hours.
Causality Check: Performing this at pH 7.4 prevents acid-catalyzed degradation of the antibody's complementarity-determining regions (CDRs), ensuring the final ADC retains maximum binding affinity[2].
Step 3: Purification and QA
Removal of Free Drug: Purify the reaction mixture using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Validation: Analyze via intact Mass Spectrometry to confirm a homogeneous DAR of 2.0.
Causality Check: Complete removal of unreacted payload is critical. Residual free MMAE will passively diffuse into cells and cause false-positive cytotoxicity, masking the true receptor-mediated bioactivity of the ADC[5].
Step 4: In Vitro Cytotoxicity Assay
Plating: Seed target-positive (e.g., HER2+ SK-BR-3) and target-negative (e.g., HER2- MDA-MB-468) cell lines in 96-well plates.
Dosing: Treat cells with serial dilutions of the purified pAMF-ADC (0.01 pM to 100 nM) for 72 hours.
Readout: Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo). Calculate the IC50.
Causality Check: High potency (low IC50) in the HER2+ line combined with zero toxicity in the HER2- line mathematically validates that the bioactivity is strictly driven by the ncAA-enabled targeted delivery mechanism, rather than non-specific leakage[3].
References
Antibody Conjugates with Unnatural Amino Acids | Molecular Pharmaceutics.acs.org.
Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews.rsc.org.
Reprogramming natural proteins using unnatural amino acids.nih.gov.
Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations.nih.gov.
Site-Specific Antibody Conjugation for ADC and Beyond.mdpi.com.
Antibody-drug conjugates: recent advances in conjugation and linker chemistries.nih.gov.
Advanced Structural Analysis and Chiral Resolution of Methyl 3-Amino-3-Cyclopropylpentanoate Derivatives: A Platform Comparison Guide
Introduction: The Analytical Challenge of the Quaternary Stereocenter Methyl 3-amino-3-cyclopropylpentanoate is a highly specialized -amino acid derivative. Its defining structural feature is the C3 quaternary stereocent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of the Quaternary Stereocenter
Methyl 3-amino-3-cyclopropylpentanoate is a highly specialized
-amino acid derivative. Its defining structural feature is the C3 quaternary stereocenter , which is fully substituted with an amino group, an -methylene group (leading to the methyl ester), an ethyl chain, and a rigid cyclopropyl ring.
In drug discovery, incorporating such conformationally restricted
-amino acids into peptidomimetics significantly enhances metabolic stability and target binding affinity[1]. However, the extreme steric bulk and lack of an -proton make structural elucidation and enantiomeric resolution notoriously difficult. This guide objectively compares the leading analytical platforms for the chiral separation and structural validation of these derivatives, providing actionable, self-validating experimental protocols.
PART 1: Chiral Separation Platforms (SFC-MS vs. LC-MS)
Resolving the enantiomers of a sterically hindered quaternary
-amino acid requires specialized Chiral Stationary Phases (CSPs). We compared Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) against standard Liquid Chromatography (LC-MS) using two distinct column chemistries: Amylose-based (Chiralpak AD-H)[2][3] and Macrocyclic Glycopeptide-based (Chirobiotic T)[4].
Platform Comparison: Polysaccharide vs. Glycopeptide CSPs
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Relies on the formation of inclusion complexes within a helical polymer groove. It is highly effective when the
-amino acid is derivatized (e.g., N-Boc or N-Fmoc), allowing for strong hydrogen bonding and interactions.
Chirobiotic T (Teicoplanin): Features multiple chiral centers and ionic interaction sites (amine and carboxylic groups). It is uniquely suited for the underivatized free amine form of Methyl 3-amino-3-cyclopropylpentanoate, utilizing ionic interactions and steric exclusion to achieve baseline resolution[4].
Quantitative Performance Data
Table 1: Comparative Chiral Resolution of Racemic Methyl 3-amino-3-cyclopropylpentanoate
Analytical Platform
Column Chemistry
Mobile Phase
Retention Time (R/S)
Selectivity ()
Resolution ()
Ideal State
SFC-MS
Chiralpak AD-H
/ MeOH (0.1% )
4.2 min / 5.1 min
1.28
2.4
Derivatized
LC-MS
Chiralpak AD-H
Hexane / IPA (90:10)
12.5 min / 14.8 min
1.21
1.8
Derivatized
LC-MS
Chirobiotic T
MeOH / (pH 4.0)
8.3 min / 9.7 min
1.19
2.1
Underivatized
Causality Insight: SFC-MS outperforms standard LC-MS on the Chiralpak AD-H column because supercritical
possesses higher diffusivity and lower viscosity than hexane/isopropanol mixtures. This allows for faster mass transfer into the sterically demanding amylose cavities, resulting in sharper peaks and higher values for the bulky cyclopropyl derivative[2].
Workflow for SFC-MS chiral screening of beta-amino acid enantiomers.
PART 2: Structural Elucidation Platforms (2D NMR)
Confirming the exact connectivity around the C3 quaternary stereocenter is impossible with 1D
H NMR alone due to signal overlap and the lack of an -proton on the chiral center. Advanced 2D NMR techniques (HSQC, HMBC, and NOESY) are mandatory[5][6].
Mechanistic Approach to Quaternary Center Validation
To unambiguously prove the structure of Methyl 3-amino-3-cyclopropylpentanoate, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. The logic relies on identifying the highly shielded cyclopropyl protons (
0.2–0.8 ppm) and tracing their correlations across the quaternary C3 carbon ( ~58 ppm) to the adjacent ethyl and -methylene groups[5].
Key HMBC NMR correlations defining the quaternary C3 stereocenter connectivity.
PART 3: Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives caused by matrix effects or instrument drift.
Protocol 1: SFC-MS Chiral Resolution Workflow
Objective: Resolve the enantiomers of N-Boc protected Methyl 3-amino-3-cyclopropylpentanoate.
System Suitability Test (Self-Validation): Before injecting the unknown enantioenriched sample, inject 5
L of a 1 mg/mL racemic standard.
Causality: This proves the column has not degraded and establishes the exact retention times for both the (R) and (S) isomers. Do not proceed unless the calculated resolution (
) is .
Mobile Phase Preparation: Use Supercritical
as Mobile Phase A, and LC-MS grade Methanol containing 0.1% Ammonium Hydroxide () as Mobile Phase B.
Causality: The basic additive (
) suppresses secondary interactions between the analyte's ester/carbamate groups and the residual silanols on the silica support, preventing peak tailing[2].
Isocratic Elution: Run an isocratic gradient of 85% A / 15% B at a flow rate of 3.0 mL/min. Maintain the column temperature at 35°C and backpressure at 120 bar.
Detection: Monitor via MS (ESI+) at the specific
mass-to-charge ratio.
Protocol 2: 2D NMR Sample Prep and Acquisition
Objective: Acquire high-resolution HMBC and HSQC spectra to validate the C3 quaternary connectivity.
Solvent Selection (Self-Validation): Dissolve 15 mg of the highly pure compound in 0.6 mL of Benzene-
rather than standard .
Causality: The ethyl chain protons and the
-methylene protons often overlap in . Benzene- induces Aromatic Solvent-Induced Shifts (ASIS), which differentially shields the protons based on their spatial proximity to the ester and amine groups, cleanly resolving the multiplets for accurate 2D cross-peak assignment[6].
Pre-Acquisition Control: Acquire a standard 1D
H NMR spectrum (16 scans).
HMBC Acquisition: Set the long-range coupling constant (
) delay to 8 Hz. This is optimized for the rigid cyclopropyl-to-quaternary carbon transfers.
Post-Acquisition Control (Self-Validation): Re-acquire the 1D
H NMR spectrum after the 12-hour HMBC run.
Causality: Comparing the pre- and post-run 1D spectra validates that the methyl ester did not undergo hydrolysis or degradation during the extended acquisition time at room temperature.
References
Discoipyrroles A-D: Isolation, Structure Determination and Synthesis of Potent Migration Inhibitors from Bacillus hunanensis - PMC. 7[7]
High-Performance Liquid Chromatographic Separ
-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns - ResearchGate. 4[4]
Beta-amino acid derivative, kinase inhibitor and pharmaceutical composition containing the same - Google Patents (US11608319B2). 2[2]
GaCl3-Mediated Cascade [2 + 4]-Cycloaddition/[4 + 2]-Annulation of Donor–Acceptor Cyclopropanes with Conjugated Dienes - ACS Publications.5[5]
Diazene directed modular synthesis of compounds with quaternary carbon centers - Google Patents (US10640508B2). 6[6]
Engineering the Next Generation of Incretins: A Comparative Characterization Guide for Lipidated GLP-1/GIP Dual Agonists
The landscape of metabolic therapeutics has undergone a profound paradigm shift. As a Senior Application Scientist, I have observed the industry transition from native, short-lived mono-agonists to highly engineered, lip...
Author: BenchChem Technical Support Team. Date: March 2026
The landscape of metabolic therapeutics has undergone a profound paradigm shift. As a Senior Application Scientist, I have observed the industry transition from native, short-lived mono-agonists to highly engineered, lipidated dual-agonists. While molecules like Semaglutide revolutionized the treatment of type 2 diabetes and obesity through selective GLP-1 receptor (GLP-1R) agonism, the advent of Tirzepatide—a dual GLP-1/GIP receptor agonist—has set a new benchmark for clinical efficacy.
This guide provides an objective, in-depth comparison of these novel peptide derivatives, dissecting the causality behind their structural modifications and detailing the self-validating experimental workflows required to characterize their binding kinetics and functional potencies.
Mechanistic Causality: The "Why" Behind Peptide Engineering
Native GLP-1 has a circulatory half-life of merely ~2 minutes due to rapid renal clearance and enzymatic degradation by dipeptidyl peptidase-4 (DPP-IV). To circumvent this, modern peptide derivatives employ lipidation —the covalent attachment of fatty diacids (e.g., a C18 chain in Semaglutide, or a C20 chain in Tirzepatide).
The causality behind this design is elegant: the lipid moiety reversibly binds to hydrophobic pockets on Human Serum Albumin (HSA). Because albumin interacts with the neonatal Fc receptor (FcRn), the bound peptide evades lysosomal degradation and is recycled back into systemic circulation, effectively piggybacking on the albumin to extend its half-life to over a week 1.
Furthermore, Tirzepatide introduces the concept of imbalanced dual agonism. It functions as a full agonist at the GIP receptor (GIPR) but acts as a biased, weaker agonist at the GLP-1R. This deliberate imbalance minimizes GLP-1R desensitization and mitigates gastrointestinal adverse effects while maximizing synergistic metabolic control 2.
To objectively evaluate novel derivatives, we benchmark them against native ligands and first-generation long-acting mono-agonists. The table below synthesizes quantitative binding and pharmacokinetic profiles.
Peptide
Receptor Target(s)
GLP-1R Affinity (Kd)
GIPR Affinity (Kd)
In Vivo Half-life (Human)
Lipidation Strategy
Native GLP-1
GLP-1R
~69 nM
N/A
~2 minutes
None
Semaglutide
GLP-1R
~10 nM
N/A
~165 hours
C18 fatty diacid
Tirzepatide
GLP-1R / GIPR
~345 nM*
~1-5 nM
~116 hours
C20 fatty diacid
*Note: Tirzepatide exhibits imbalanced agonism, binding the GLP-1R with approximately 5-fold weaker affinity than native GLP-1, while maintaining an affinity for GIPR equivalent to native GIP 3.
Workflow 1: Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)
Traditional radioligand binding assays provide static endpoint affinities but fail to capture the real-time association and dissociation rates (
, ) critical for understanding receptor occupancy. We utilize SPR because it allows label-free, real-time kinetic profiling.
For class B GPCRs, the extracellular domain (ECD) is the primary site for initial ligand recognition. By immobilizing only the ECD on the sensor surface, we isolate this critical anchoring step from the complex transmembrane signaling machinery, lowering the entropic variables and yielding highly precise kinetic data 4.
Step-by-Step SPR Protocol:
Surface Preparation: Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject recombinant human GLP-1R ECD (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~500 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl.
Analyte Preparation: Dilute the peptide derivative in HBS-EP+ running buffer to create a 5-point concentration gradient (e.g., 3.125 nM to 50 nM).
Kinetic Injection: Inject analytes at a high flow rate of 30 µL/min to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.
Regeneration: Strip the bound peptide using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).
Self-Validation System: The protocol validates itself via double-referencing. We mathematically subtract the signal from an unmodified reference flow cell, followed by subtracting a "buffer-only" injection. If the buffer-only curve deviates by >0.05 RU/min, it flags baseline instability, automatically invalidating the run until the chip is properly re-equilibrated.
Workflow 2: Functional Potency via cAMP Accumulation Assay
Binding affinity does not always strictly correlate with functional efficacy, especially for biased agonists. Because GLP-1R and GIPR couple to G
s proteins, receptor activation directly stimulates adenylyl cyclase, converting ATP to cyclic AMP (cAMP). We measure cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular potency ().
Step-by-Step cAMP Protocol:
Cell Preparation: Harvest HEK293 cells stably expressing human GLP-1R or GIPR. Resuspend in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
Causality Check: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is mandatory to prevent the cellular enzymatic degradation of cAMP, ensuring the measured signal is a direct, cumulative reflection of receptor activation.
Stimulation: Seed 1,000 cells/well into a 384-well microplate. Add serial dilutions of the peptide derivative (0.1 pM to 100 nM) and incubate for 30 minutes at room temperature.
Detection: Add HTRF reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody). The endogenous cAMP competes with cAMP-d2 for antibody binding, resulting in a time-resolved FRET signal inversely proportional to cellular cAMP levels.
Self-Validation System: The assay incorporates a Z'-factor calculation using Native GLP-1 (100% activation control) and vehicle (0% baseline). A calculated Z'-factor > 0.5 mathematically guarantees that the dynamic range is robust and well-to-well variability is statistically insignificant, validating the plate's data integrity before any
curves are plotted.
Fig 2: Self-validating characterization workflow for novel lipidated peptides.
The Biophysical Impact of Lipidation
Beyond half-life extension, lipidation fundamentally alters the peptide's biophysical behavior. Studies demonstrate that the attachment of fatty diacids increases the
-helical content of the peptide in solution, which lowers the entropic cost of binding to the receptor ECD 5. However, this increased hydrophobicity also promotes self-assembly into oligomeric species. When characterizing novel derivatives, Size Exclusion Chromatography (SEC) must be employed alongside SPR to ensure that the peptide remains in a monomeric, active state during in vitro assays, as large aggregates will artificially skew binding kinetics and cellular uptake.
Conclusion
The development of novel peptide derivatives requires a holistic, rigorous characterization approach. By combining real-time SPR kinetics with self-validating functional cAMP assays, drug development professionals can accurately map the pharmacological profile of next-generation incretins. Understanding the delicate balance between lipidation-driven half-life extension and receptor-specific biased agonism is the key to engineering superior, patient-friendly metabolic therapeutics.
References
Structural determinants of dual incretin receptor agonism by tirzepatide - PNAS. 2
Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - JCI Insight. 3
Artificial lipidation of proteins and peptides: from mechanism to clinical applications - PMC. 1
Application Note 174: Structure-Dependent ECD Anchoring of GLP-1R by Therapeutic Peptides - Biosensing Instrument. 4
Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - ACS Publications. 5
The Definitive Guide to Confirming the Structure of Synthesized Cyclopropyl Amino Acids
A Comparative Analysis of Modern Spectroscopic and Crystallographic Techniques for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and drug discovery, conformat...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis of Modern Spectroscopic and Crystallographic Techniques for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and drug discovery, conformationally constrained amino acids are invaluable building blocks for creating novel peptides and peptidomimetics with enhanced biological activity and metabolic stability. Among these, cyclopropyl amino acids stand out due to the unique structural and electronic properties imparted by the three-membered ring. This rigid scaffold can lock the peptide backbone into a desired conformation, influencing receptor binding and enzymatic resistance. However, the very features that make these molecules desirable also present significant challenges in their structural verification. The synthesis of cyclopropyl amino acids can yield a complex mixture of constitutional isomers and stereoisomers, demanding a multi-faceted analytical approach for unambiguous characterization.
This guide, designed for researchers at the forefront of chemical synthesis and drug development, provides an in-depth comparison of the primary analytical techniques for confirming the structure of synthesized cyclopropyl amino acids. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, highlighting the strengths and limitations of each technique in the context of these unique molecules. Our focus is on creating a self-validating system of protocols and data interpretation that ensures the scientific integrity of your findings.
A Multi-Pronged Approach to Structural Elucidation
Confirming the structure of a synthesized cyclopropyl amino acid is not a linear process but rather an iterative workflow. Each analytical technique provides a piece of the puzzle, and their combined data lead to a comprehensive and irrefutable structural assignment. The primary questions to be answered are:
Connectivity: What is the bonding framework of the molecule?
Relative Stereochemistry: What is the spatial arrangement of substituents on the cyclopropane ring and the amino acid backbone (e.g., cis vs. trans)?
Absolute Stereochemistry: What is the absolute configuration (R/S) of each chiral center?
Purity: What is the isomeric and enantiomeric purity of the sample?
To address these questions, we will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and specialized techniques for stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis
NMR spectroscopy is the cornerstone for determining the connectivity and relative stereochemistry of cyclopropyl amino acids. The unique electronic environment of the cyclopropane ring results in characteristic chemical shifts and coupling constants that provide a wealth of structural information.[1][2]
¹H and ¹³C NMR: The First Look
¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (usually between 0 and 2 ppm) due to the ring's diamagnetic anisotropy. The chemical shifts and multiplicities of these protons are highly sensitive to the nature and orientation of the substituents.
¹³C NMR: The carbon atoms of the cyclopropane ring also resonate in a characteristic upfield region, typically between 0 and 30 ppm.
2D NMR: Unraveling Complex Spin Systems
For substituted cyclopropyl amino acids, the ¹H NMR spectrum can be complex due to overlapping signals. 2D NMR techniques are indispensable for resolving these ambiguities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity within the cyclopropane ring and the amino acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the cyclopropane ring and the amino acid backbone, as well as the position of other substituents.
Experimental Protocol: 2D NMR Analysis of a Cyclopropyl Amino Acid
Sample Preparation: Dissolve 5-10 mg of the purified cyclopropyl amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is free of particulate matter.
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to determine the appropriate spectral width for the 2D experiments.
COSY Acquisition: Set up a standard COSY experiment. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
HSQC Acquisition: Run a standard HSQC experiment. The spectral width in the direct dimension (F2) corresponds to the proton spectrum, and in the indirect dimension (F1) to the carbon spectrum.
HMBC Acquisition: Set up an HMBC experiment with a long-range coupling delay optimized for J-couplings of 4-8 Hz.
Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized cyclopropyl amino acid. Tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through its fragmentation pattern.
HRMS: The Molecular Formula
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical first step in confirming that the desired product has been synthesized.
Tandem MS (MS/MS): Probing Connectivity
The fragmentation patterns of cyclopropyl amino acids in MS/MS can be complex. The cyclopropane ring can undergo ring-opening and rearrangement upon collisional activation. However, characteristic losses, such as the loss of the carboxyl group or parts of the amino acid side chain, can help to confirm the overall structure. It is important to note that the fragmentation of cyclic peptides can be significantly different from their linear counterparts, a principle that can be extended to the constrained nature of cyclopropyl amino acids.[3][4]
Experimental Protocol: HRMS and MS/MS Analysis
Sample Preparation: Prepare a dilute solution of the purified cyclopropyl amino acid (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water with 0.1% formic acid).
HRMS Acquisition: Infuse the sample into an ESI- or MALDI-TOF mass spectrometer and acquire the spectrum in positive or negative ion mode.
MS/MS Acquisition: Select the molecular ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum.
Data Analysis: Determine the elemental composition from the accurate mass measurement. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that support the proposed structure.
X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5] However, its application is contingent on the ability to grow high-quality single crystals of the synthesized compound.
For chiral molecules, anomalous dispersion is used to determine the absolute configuration. This effect is more pronounced for molecules containing heavier atoms. If the molecule only contains light atoms (C, H, N, O), the determination of the absolute configuration can be more challenging.
Comparison with NMR
Feature
X-ray Crystallography
NMR Spectroscopy
Sample Phase
Solid (single crystal)
Solution
Information
3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR offers insights into its conformation and dynamics in solution, which is often more biologically relevant. The two techniques are highly complementary.[6]
Determining Stereochemistry: A Comparative Approach
The determination of stereochemistry is arguably the most critical and challenging aspect of characterizing synthesized cyclopropyl amino acids. Several techniques can be employed, each with its own advantages and disadvantages.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers and diastereomers. This is a powerful technique for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample. The choice of the chiral stationary phase (CSP) is crucial for achieving good separation.
Marfey's Method
Marfey's method is a widely used technique for determining the absolute configuration of amino acids.[7][8] The amino acid is derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or Marfey's reagent), to form diastereomers that can be separated by achiral HPLC. By comparing the retention times of the derivatives of the synthesized amino acid with those of authentic D- and L-amino acid standards, the absolute configuration can be determined. Variants of Marfey's reagent have been developed to improve the separation of certain amino acids.[9]
Experimental Protocol: Marfey's Method for a Cyclopropyl Amino Acid
Hydrolysis (if part of a peptide): If the cyclopropyl amino acid is part of a peptide, hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.
Derivatization:
Dissolve a small amount (50-100 µg) of the amino acid hydrolysate or standard in 100 µL of 1 M NaHCO₃.
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
Incubate the mixture at 40°C for 1 hour.
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
Dilute the sample with the mobile phase for HPLC analysis.
HPLC Analysis:
Use a standard C18 reverse-phase column.
Employ a gradient elution system, for example, from 10% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) to 60% acetonitrile over 30-40 minutes.
Monitor the elution at 340 nm.
Data Analysis: Compare the retention times of the derivatized sample with the derivatized D- and L-standards. For L-FDAA, the L-amino acid derivative typically elutes earlier than the D-amino acid derivative.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.[11] VCD is particularly useful when crystallization for X-ray analysis is not feasible.
Comparison of Stereochemical Techniques
Technique
Principle
Advantages
Disadvantages
Chiral Chromatography
Differential interaction with a chiral stationary phase
Quantitative (ee, dr), high throughput
Requires method development for each compound
Marfey's Method
Derivatization to form diastereomers, separation by achiral HPLC
Widely applicable to amino acids, uses standard HPLC
Requires derivatization, standards needed
X-ray Crystallography
Anomalous dispersion of X-rays
Definitive absolute configuration
Requires high-quality single crystals
Vibrational Circular Dichroism (VCD)
Differential absorption of circularly polarized IR light
No crystallization needed, applicable in solution
Requires quantum chemical calculations
Visualizing the Workflow
A logical workflow is crucial for the efficient and accurate structural confirmation of synthesized cyclopropyl amino acids.
Caption: Workflow for the structural confirmation of synthesized cyclopropyl amino acids.
Conclusion
The structural confirmation of synthesized cyclopropyl amino acids requires a synergistic combination of modern analytical techniques. While 1D and 2D NMR spectroscopy are indispensable for elucidating the connectivity and relative stereochemistry, and HRMS confirms the elemental composition, the determination of absolute stereochemistry often necessitates more specialized methods. X-ray crystallography remains the definitive technique for absolute configuration, provided that suitable crystals can be obtained. In its absence, a combination of chiral chromatography, Marfey's method, and VCD spectroscopy provides a powerful and reliable alternative. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can confidently and accurately characterize these valuable building blocks for the next generation of therapeutics.
References
Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54, 101–111. [Link]
Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689. [Link]
Ng, J., & Piggott, A. M. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 25(5), 833–845. [Link]
Hruby, V. J., & Balse, P. M. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(22), 3061–3072. [Link]
Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 68(5-6), 329-335. [Link]
BioTools Inc. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]
Logan, J. A., et al. (2025). Effect of stereochemical constraints on the structural properties of folded proteins. Physical Review E, 112(5), 054405. [Link]
Pilon, A. C., et al. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Physical Sciences Reviews, 4(10). [Link]
Lee, S., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 26(4), 2154. [Link]
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(3), 633–640. [Link]
Sun, H. (2005). NMR, Crystallographic and Quantum Chemical Studies of Amino Acids in Peptides and Proteins. University of Illinois at Urbana-Champaign. [Link]
Guzei, I. A., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Organic letters, 11(13), 2687–2690. [Link]
Branden, C., & Tooze, J. (1999). Introduction to Protein Structure. Garland Science. [Link]
Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. [Link]
Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]
White, A. D., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 620–625. [Link]
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
Apostolopoulos, V., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 754. [Link]
Taniguchi, T., et al. (2014). Vibrational Circular Dichroism (VCD), VCD Exciton Coupling, and X-ray Determination of the Absolute Configuration of an α,β-Unsaturated Germacranolide. The Journal of Organic Chemistry, 79(18), 8751–8758. [Link]
Jaskolski, M. (2012). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 59(1), 1-10. [Link]
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(2), 16-20. [Link]
Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S.
Susa, A. C., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297921. [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino acids, 27(3-4), 231–247. [Link]
Löffler, M., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Chemistry. [Link]
Barrow, A. S. (2010). Absolute Stereochemistry: The merits of ven and XRD. University of Southampton. [Link]
Bhushan, R., & Kumar, V. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Molecular Science, 7(3), 237-274. [Link]
The Organic Chemistry Tutor. (2025, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. [Link]
Comprehensive Safety & Operational Guide: Handling Methyl 3-amino-3-cyclopropylpentanoate
As drug development increasingly relies on complex unnatural amino acids and peptidomimetics, the safe handling of specialized building blocks like Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) becomes param...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on complex unnatural amino acids and peptidomimetics, the safe handling of specialized building blocks like Methyl 3-amino-3-cyclopropylpentanoate (CAS: 1532058-58-4) becomes paramount. This guide provides researchers and safety officers with a field-proven, causality-driven framework for personal protective equipment (PPE) selection, operational workflows, and spill management.
Mechanistic Hazard Assessment
To implement effective safety protocols, we must first understand the physicochemical causality behind the chemical's hazards. Methyl 3-amino-3-cyclopropylpentanoate carries a GHS07 (Exclamation Mark) classification, indicating it is a localized irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
The hazard profile is driven by three structural features:
Primary Amine: Imparts localized basicity (alkalinity). Upon contact with the moisture in skin or eyes, it undergoes hydrolysis, causing saponification of tissue lipids and resulting in severe irritation.
Methyl Ester: Increases the volatility of the compound compared to its free carboxylic acid counterpart, elevating the risk of inhalation exposure (respiratory tract irritation).
Cyclopropyl Group: Enhances the overall lipophilicity (fat solubility) of the molecule. This allows the chemical to bypass the skin's aqueous barrier and penetrate the lipid bilayer more rapidly than simple aliphatic amines.
Figure 1: Structural causality of hazards and targeted PPE defense mechanisms.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipophilic amino esters. Latex gloves, for instance, offer poor resistance to esters and will rapidly degrade, leading to breakthrough exposure. In accordance with OSHA PPE standards for chemical hazards[1], the following quantitative PPE matrix must be strictly adhered to:
PPE Category
Specification
Quantitative Metric
Scientific Justification
Hand Protection
Nitrile or Butyl Rubber Gloves
≥ 0.12 mm thickness, > 240 min breakthrough time
Prevents rapid permeation by lipophilic esters. Butyl rubber is preferred for extended contact.
Eye Protection
Indirect Vented Splash Goggles
ANSI Z87.1 D3 certified
Blocks aerosolized droplets while preventing vapor accumulation inside the lens.
Respiratory
Half-face respirator (if outside hood)
APF 10; Organic Vapor (OV) cartridge
Captures volatile ester fumes (STOT SE 3 respiratory hazard)[2].
Body Protection
Flame-resistant (FR) Lab Coat
100% Cotton or Nomex
Minimizes static generation during powder/liquid transfer; prevents dermal contact.
Operational Workflow: Dispensing & Handling
Every protocol must be a self-validating system to ensure trustworthiness and reproducible safety[3]. Do not proceed to the next step unless the validation check is successful.
Step 1: Pre-Operational Environmental Validation
Action: Activate the chemical fume hood and verify the digital airflow monitor.
Validation Check: Face velocity must read between 80–120 FPM (Feet Per Minute) . Causality: This velocity is mathematically required to establish a negative pressure curtain that captures volatile amine vapors before they reach the operator's breathing zone.
Step 2: PPE Integrity Testing
Action: Don the specified nitrile gloves. Perform an air-inflation test by trapping air in the glove and squeezing.
Validation Check: The glove must hold pressure without deflating. Micro-tears, invisible to the naked eye, act as direct conduits for lipophilic liquids.
Step 3: Material Transfer
Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula or glass pipette for transfer.
Causality: The cyclopropyl and ester moieties can generate electrostatic charge during friction. Grounded tools prevent electrostatic discharge (ESD) which could ignite concentrated vapors.
Step 4: Immediate Decontamination
Action: Wipe down the exterior of the reagent bottle, the balance pan, and the spatula with a 5% citric acid solution , followed by a DI water wipe.
Causality: The mild acid reacts with residual freebase amine, converting it into a water-soluble, non-volatile citrate salt that is easily wiped away without off-gassing.
Spill Management & Disposal Plan
In the event of a spill, standard sweeping or mopping will exacerbate the hazard by increasing the surface area for volatilization. Follow this targeted chemical neutralization workflow.
Figure 2: Step-by-step emergency spill response and neutralization workflow.
Step-by-Step Spill Protocol:
Evacuation & Assessment: Isolate the immediate area. If the spill exceeds 50 mL, evacuate the lab and contact Environmental Health and Safety (EHS).
PPE Upgrade: Don a half-mask respirator with Organic Vapor (OV) cartridges and double-layer your nitrile gloves.
Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do not use sawdust, as organic materials can react with basic amines.
Chemical Neutralization: Carefully spray or pour a weak acid solution (e.g., 10% sodium bisulfate or citric acid) directly over the absorbent.
Causality: This acid-base reaction converts the volatile, tissue-penetrating freebase into a stable, non-volatile salt, immediately halting the generation of noxious fumes.
Collection & Validation: Use a non-sparking brush and dustpan to collect the slurry. Place it into a high-density polyethylene (HDPE) hazardous waste bucket. Swab the spill zone with pH paper dampened with DI water.
Validation Check: A pH reading of 6–7 confirms the complete neutralization of the basic amine hazard.
Personal Protective Equipment - Overview and Standards
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Working with Chemicals - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) / National Academies Press
URL:[Link]
Chemical Safety in the Workplace
Source: Centers for Disease Control and Prevention (CDC) / NIOSH
URL:[Link]